2-Hydroxy-6-methyl-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDHNXZBGZBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337484 | |
| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-45-4 | |
| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine (CAS 28489-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-6-methyl-5-nitropyridine is a functionalized pyridine derivative with the CAS number 28489-45-4. It serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a pyridine ring substituted with hydroxyl, methyl, and nitro groups, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety information, and its role as a key building block in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is typically a solid at room temperature, appearing as a white to light yellow or pale brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 28489-45-4 | [2][3][4][5] |
| Molecular Formula | C₆H₆N₂O₃ | [2][3][4] |
| Molecular Weight | 154.12 g/mol | [3][4] |
| Appearance | White to light yellow or pale brown crystalline powder | [2] |
| Melting Point | 230-232 °C | [3] |
| Boiling Point | (Not experimentally determined) | |
| Density | (Not experimentally determined) | |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| InChI Key | AJDDHNXZBGZBJN-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=O)N1)--INVALID-LINK--[O-] | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not extensively available in public databases, its characterization is typically performed using the following methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the hydrogen atom environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Used to identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. A peak at m/z 154 would correspond to the molecular ion.[4]
-
Infrared Spectroscopy (IR): Used to identify the functional groups present in the molecule, such as O-H, N-O, and C=O stretching vibrations.
Synthesis Protocols
This compound can be synthesized through various methods. The most common approaches involve the nitration of a pyridine precursor followed by hydrolysis or diazotization.
One-Pot Synthesis from 2-Aminopyridine
A one-pot synthesis method starting from 2-aminopyridine has been reported.[7] This method involves the nitration of 2-aminopyridine followed by a diazotization reaction in the same reaction vessel, which can simplify the overall process and reduce waste.[7]
Experimental Protocol:
-
Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20 °C. Subsequently, add concentrated nitric acid and stir the mixture at 40-50 °C.[7]
-
Quenching and Diazotization: After the nitration is complete, pour the reaction mixture into water to quench the reaction. Then, at a temperature of 0-10 °C, add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.[7]
-
pH Adjustment and Isolation: Adjust the acid concentration by adding a suitable amount of aqueous ammonia.[7] The product precipitates and can be collected by filtration and then dried.[7]
Synthesis from 2-Amino-5-nitropyridine
Another reported method involves the hydrolysis of 2-amino-5-nitropyridine.[8]
Experimental Protocol:
-
Reflux a mixture of 2-amino-5-nitropyridine in 10% sodium hydroxide solution for approximately 10 hours.[8]
-
Cool the reaction mixture and filter it.[8]
-
Dissolve the filter cake in water and neutralize it with hydrochloric acid.[8]
-
Collect the resulting precipitate by filtration and dry it to obtain the final product.[8]
Applications in Research and Drug Development
The primary application of this compound is as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological activities.[1] The presence of the nitro and hydroxyl groups on the pyridine ring allows for a variety of chemical transformations.
It is a key building block for the development of:
-
Active Pharmaceutical Ingredients (APIs): Used in the synthesis of novel drug candidates.[1]
-
Agrochemicals: Incorporated into the synthesis of new pesticides and herbicides.[1]
The broader class of nitropyridines has been investigated for a range of biological activities, including:
It is important to note that while the derivatives of this compound may exhibit these activities, there is limited publicly available data on the specific biological activity of the compound itself.
Experimental Workflows and Potential Signaling Pathways
General Workflow for Synthesis of Bioactive Derivatives
The following diagram illustrates a general workflow for utilizing this compound in the synthesis and screening of new bioactive compounds.
Caption: General workflow for the use of this compound in drug/agrochemical discovery.
Hypothetical Signaling Pathway for Investigation
Given the reported anticancer activity of some nitropyridine derivatives, a plausible area of investigation would be their effect on key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be explored. It is crucial to emphasize that this is a theoretical pathway for investigation and has not been experimentally validated for this compound.
Caption: Hypothetical MAPK/ERK signaling pathway as a potential target for nitropyridine derivatives.
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical advice.
Conclusion
This compound is a valuable and versatile intermediate in synthetic chemistry. Its utility as a starting material for the creation of diverse molecular architectures makes it a compound of significant interest for researchers in the pharmaceutical and agrochemical industries. While detailed biological data on the compound itself is limited, its role as a precursor to potentially bioactive molecules is well-established. Further research into the biological activities of its derivatives may unveil novel therapeutic agents and crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [jubilantingrevia.com]
- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Hydroxy-6-methyl-5-nitropyridine
An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and safety information for this compound, a key intermediate in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
This compound, also known as 6-methyl-5-nitro-1H-pyridin-2-one, is a substituted pyridine derivative. Its structure consists of a pyridine ring functionalized with a hydroxyl group, a methyl group, and a nitro group at positions 2, 6, and 5, respectively.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28489-45-4 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 154.12 g/mol | [1][3] |
| Appearance | Pale yellow to pale brown crystals or powder | [2] |
| Melting Point | 230-232 °C | [3] |
| IUPAC Name | 6-methyl-5-nitro-1H-pyridin-2-one | [1] |
| InChI Key | AJDDHNXZBGZBJN-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C=CC(=O)N1)--INVALID-LINK--[O-] | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area | 74.9 Ų | [1][5] |
| Complexity | 272 | [1][5] |
| Monoisotopic Mass | 154.03784206 Da | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 3: Key Spectral Data
| Technique | Data Summary | Source(s) |
| ¹H NMR | Spectra available for reference. | [6] |
| ¹³C NMR | Spectra available for reference. | [6] |
| Mass Spectrometry (MS) | Spectra available for reference. Predicted collision cross-section values (Ų) for various adducts have been calculated (e.g., [M+H]⁺: 125.3 Ų). | [1][4][6] |
| Infrared (IR) Spectroscopy | Spectra available for reference. | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the diazotization of an amino-substituted precursor followed by hydrolysis.[7]
Protocol:
-
Suspension: Suspend 6-amino-3-nitro-2-methylpyridine in a mixture of concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in water.
-
Cooling: Cool the mixture in an ice bath. Slowly add additional H₂SO₄ while maintaining a low temperature.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled suspension. The temperature should be maintained at or below 10 °C. Gas evolution is typically observed.
-
Reaction: Stir the resulting brown suspension at 10 °C for approximately one hour to ensure the completion of the diazotization reaction.
-
Hydrolysis: The diazonium salt intermediate is then hydrolyzed to the corresponding hydroxyl compound, this compound. (Note: The source provides the diazotization step; hydrolysis is the subsequent standard step to replace the diazonium group with a hydroxyl group).[7]
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// Edges to define the flow start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end_product [color="#34A853", style=bold]; } } Caption: Synthesis workflow for this compound.
General Analytical Workflow
The identity and purity of the synthesized compound are confirmed through a standard analytical workflow.
Methodologies:
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[8]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the final product.[8]
-
Spectroscopy (NMR, IR, MS):
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[8]
-
FTIR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups, such as the nitro group (–NO₂) vibrations.[8]
-
Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.
-
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// Edges to define the flow synthesis -> purification [color="#5F6368"]; purification -> analysis [color="#5F6368"]; analysis -> mp [color="#EA4335"]; analysis -> tlc [color="#EA4335"]; analysis -> spectroscopy [color="#EA4335"]; spectroscopy -> nmr [color="#4285F4"]; spectroscopy -> ir [color="#4285F4"]; spectroscopy -> ms [color="#4285F4"]; } } Caption: General analytical workflow for compound characterization.
Biological Activity and Applications
Nitropyridines are recognized as valuable precursors in the synthesis of a wide array of biologically active molecules and heterocyclic systems.[9] While specific signaling pathways for this compound are not detailed in the reviewed literature, its structural motifs are common in compounds investigated for various therapeutic areas. It serves as a versatile building block for creating more complex molecules with potential pharmacological activities.[7]
Safety and Handling
This compound is associated with several hazard classifications.
Table 4: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
References
- 1. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(28489-45-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 28489-45-4 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxy-6-methyl-5-nitropyridine is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a variety of heterocyclic compounds. While direct biological activity of the title compound is not extensively documented, its derivatives are of significant interest in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a general synthesis protocol, and its utility in the development of bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name 6-methyl-5-nitro-1H-pyridin-2-one, is a substituted pyridine derivative. The presence of hydroxyl, methyl, and nitro functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.
The molecular formula of this compound is C₆H₆N₂O₃. Its molecular weight is approximately 154.12 g/mol . The compound typically appears as a pale yellow to light brown crystalline solid.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-methyl-5-nitro-1H-pyridin-2-one | PubChem |
| Molecular Formula | C₆H₆N₂O₃ | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem |
| CAS Number | 28489-45-4 | ChemicalBook |
| Appearance | Pale yellow to light brown crystalline solid | |
| Melting Point | 230-232 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. |
Synthesis and Purification
General Synthesis Protocol
The synthesis of this compound can be achieved through the nitration of a corresponding 2-hydroxy-6-methylpyridine precursor. A general experimental protocol, adapted from procedures for similar nitropyridine compounds, is outlined below.
Experimental Protocol: Nitration of 2-Hydroxy-6-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-6-methylpyridine in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
-
Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the cooled solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or ammonia, until a precipitate is formed.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common method for purifying solid organic compounds. The purity of the synthesized this compound can be assessed using various analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose |
| Melting Point | To determine the purity of the compound. |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Role in the Synthesis of Bioactive Molecules
The primary value of this compound in drug discovery and development lies in its utility as a versatile synthetic intermediate. The nitro and hydroxyl groups on the pyridine ring can be readily modified to introduce a wide range of other functionalities, allowing for the construction of complex molecular architectures with diverse biological activities. Nitropyridines, in general, are precursors to a variety of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.
Derivatives of nitropyridines have been investigated for their potential as Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, among other therapeutic targets.[1] The synthesis of these more complex molecules often involves the initial functionalization of the nitropyridine core.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined molecular structure and the reactivity of its functional groups make it an important starting material for the synthesis of a wide array of more complex, biologically active molecules. For researchers and professionals in drug development, understanding the chemistry and synthetic potential of this compound is key to unlocking new therapeutic avenues. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is a promising area for future investigation.
References
In-Depth Technical Guide: Solubility of 2-Hydroxy-6-methyl-5-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Hydroxy-6-methyl-5-nitropyridine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. Consequently, this document provides a detailed overview of the standard experimental methodologies that can be employed to determine its solubility. It is designed to equip researchers and drug development professionals with the necessary protocols to generate this critical data in their own laboratories. The guide includes detailed experimental procedures, workflows for solubility determination, and a discussion of the physicochemical properties of the title compound that may influence its solubility.
Introduction to this compound
This compound (CAS No: 28489-45-4) is a substituted pyridine derivative with the molecular formula C6H6N2O3.[1] Its structure, featuring a hydroxyl group, a methyl group, and a nitro group on the pyridine ring, suggests a molecule with a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. The compound typically appears as crystals or a crystalline powder, with a color ranging from pale yellow to pale brown.[2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a pharmaceutical intermediate.
Quantitative Solubility Data
As of the date of this guide, a thorough search of publicly accessible scientific literature and chemical databases has not yielded any specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table, which would typically summarize such data, remains unpopulated. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine these values.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Experimental Protocols for Solubility Determination
Several well-established methods can be used to determine the solubility of a solid organic compound like this compound in various solvents. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.
Isothermal Shake-Flask Method (Gravimetric Determination)
This is a classic and reliable method for determining thermodynamic solubility.
-
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after evaporating the solvent.
-
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
Weigh the dish containing the saturated solution.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is removed, weigh the dish again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or as a mole fraction.
-
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is less labor-intensive than the gravimetric method.
-
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Apparatus for the shake-flask method (as above)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 of the Isothermal Shake-Flask Method (Section 3.1).
-
-
Analysis:
-
Dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or when high accuracy is required.
-
Principle: Similar to the UV-Vis method, a saturated solution is prepared and then analyzed. The concentration is determined by comparing the peak area of the solute to a calibration curve generated from standards of known concentrations.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Apparatus for the shake-flask method (as above)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Develop an HPLC Method:
-
Select a suitable mobile phase and stationary phase (column) that allows for good separation and peak shape for this compound.
-
Determine the retention time and optimal detection wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Inject a fixed volume of each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create the calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 of the Isothermal Shake-Flask Method (Section 3.1).
-
-
Analysis:
-
Dilute a known volume of the filtered saturated solution as necessary.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the sample from its peak area using the calibration curve.
-
Calculate the solubility in the original saturated solution.
-
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of a compound like this compound.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The detailed protocols for the gravimetric, UV-Vis spectrophotometry, and HPLC methods offer robust and reliable approaches to generating high-quality solubility data. Understanding the interplay between the physicochemical properties of this compound and various organic solvents is key to its successful application in research and development. The provided workflows and diagrams serve as a practical reference for designing and executing these essential experiments.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 2-Hydroxy-6-methyl-5-nitropyridine, a key physicochemical property for its characterization and application in research and development. This document also outlines a detailed experimental protocol for melting point determination and presents a logical workflow for its synthesis.
Physicochemical Data Summary
The quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 230-232 °C | [1] |
| Boiling Point | Not reported; likely decomposes | |
| Molecular Formula | C6H6N2O3 | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Pale yellow to pale brown crystals or powder | [2] |
| CAS Number | 28489-45-4 | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The following protocol outlines a standard method for determining the melting point of this compound using a capillary melting point apparatus.[4]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound (finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)[3]
-
Thermometer (calibrated)[5]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystalline solid using a mortar and pestle.[3]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[5]
-
Initial Rapid Determination (Optional): To determine an approximate melting range, place the loaded capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C per minute).[6] Note the temperature at which the sample begins to melt. This provides a rough estimate to guide a more precise measurement.[6]
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Place a new loaded capillary tube into the apparatus.
-
Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the end of the melting range).[4]
-
-
Data Recording: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete. For pure this compound, this range is expected to be narrow.
Synthesis Workflow
The synthesis of nitropyridine derivatives often involves a multi-step process. The following diagram illustrates a logical workflow for the potential synthesis of this compound, based on common organic synthesis reactions for analogous compounds.
Caption: A logical workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-6-methyl-5-nitropyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific, experimentally-derived raw data is not publicly available in detail, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Chemical Structure and Properties
-
IUPAC Name: 6-methyl-5-nitro-1H-pyridin-2-one
-
Molecular Formula: C₆H₆N₂O₃[1]
-
Molecular Weight: 154.12 g/mol [1]
-
CAS Number: 28489-45-4[1]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the solvent used and the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Aromatic Protons (H-3, H-4) | ||
| Data not available | Methyl Protons (-CH₃) | ||
| Data not available | Hydroxyl/Amide Proton (-OH/-NH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic Carbons (C-2, C-3, C-4, C-5, C-6) |
| Data not available | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, nitro, and pyridine ring functionalities.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (hydroxyl) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1650 | C=O stretch (pyridinone tautomer) |
| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |
| ~1550, ~1350 | N-O stretch (nitro group) |
| ~1250 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight.
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 154 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment Ions |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (like -OH) are solvent-dependent.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [2][3]
-
Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any moisture.
-
Grind approximately 1-2 mg of this compound with about 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[3]
FTIR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 10-100 µg/mL.[4]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min up to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Injection Volume: 1 µL.[4]
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions, which can provide further structural confirmation.
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
The Tautomeric Landscape of 2-Hydroxy-6-methyl-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomerism of 2-hydroxy-6-methyl-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the tautomeric equilibrium of this molecule is crucial for predicting its physicochemical properties, reaction mechanisms, and biological activity. Due to the scarcity of direct experimental studies on this specific substituted pyridine, this guide leverages the extensive research on the parent compound, 2-hydroxypyridine, to infer the behavior of the title compound and to provide a framework for its experimental investigation.
Introduction to Pyridine Tautomerism
The tautomerism of 2-hydroxypyridines involves an equilibrium between the hydroxy (enol-like) form and the pyridone (keto-like) form. This is a prototropic tautomerism, involving the migration of a proton and a concurrent shift of double bonds. For this compound, the equilibrium is between this compound and 6-methyl-5-nitro-1H-pyridin-2-one.
The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment. Generally, the pyridone form is favored in polar solvents and the solid state, while the hydroxy form can be more prevalent in the gas phase and nonpolar solvents.[3]
The Influence of Substituents
The tautomeric equilibrium of this compound is significantly influenced by the electronic effects of the methyl and nitro groups.
-
Methyl Group (-CH₃): As an electron-donating group, the methyl group at the 6-position increases the electron density in the pyridine ring. This is expected to stabilize the pyridone tautomer by enhancing the delocalization of the lone pair of electrons on the nitrogen atom into the ring system.
-
Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group. This effect will have a more complex influence. It can stabilize the negative charge on the oxygen in the deprotonated form of the hydroxy tautomer, potentially shifting the equilibrium towards the hydroxy form in certain conditions. Conversely, its electron-withdrawing nature can also stabilize the pyridone form through resonance.
Computational studies on related substituted 2-hydroxypyridines have shown that the relative stability of the tautomers is a fine balance of these electronic effects.
Quantitative Analysis of Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [Pyridone]/[Hydroxy]) | Gibbs Free Energy (ΔG, kJ/mol) |
| Gas Phase | 1 | ~0.3 | +3.0 |
| Cyclohexane | 2.02 | 0.4 - 2.4 | - |
| Chloroform | 4.81 | 10 - 20 | - |
| Acetonitrile | 37.5 | ~160 | -12.5 |
| Water | 80.1 | 900 - 1700 | -17.0 |
Data compiled from various computational and experimental studies on 2-hydroxypyridine.
It is anticipated that for this compound, the equilibrium will similarly shift towards the pyridone form in more polar solvents.
Spectroscopic Characterization
Spectroscopic methods are instrumental in identifying and quantifying the tautomeric forms of this compound.
| Spectroscopic Method | Hydroxy Tautomer Signature | Pyridone Tautomer Signature |
| ¹H NMR | Aromatic protons in the expected regions for a substituted pyridine. A broad singlet for the -OH proton. | Characteristic shifts for the protons on the diene-like ring. A signal for the N-H proton. |
| ¹³C NMR | Chemical shift for C2 (bearing the -OH group) will be in the aromatic region, typically downfield. | Chemical shift for C2 will be indicative of a carbonyl carbon, significantly downfield. |
| IR Spectroscopy | O-H stretching band (around 3400-3600 cm⁻¹). C=N and C=C stretching bands in the aromatic region. | N-H stretching band (around 3100-3300 cm⁻¹). Strong C=O stretching band (around 1650-1680 cm⁻¹). |
| UV-Vis Spectroscopy | Absorption maximum at a shorter wavelength. | Absorption maximum at a longer wavelength due to the extended conjugation of the pyridone system. |
Publicly available spectral data for this compound from suppliers can be interpreted in the context of these expected signatures to infer the predominant tautomeric form under the conditions of measurement.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the tautomerism of this compound.
Synthesis of this compound
A common synthetic route involves the nitration of 2-hydroxy-6-methylpyridine.
Materials:
-
2-Hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-hydroxy-6-methylpyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-hydroxy-6-methylpyridine in sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Neutralize the product with a saturated sodium bicarbonate solution.
-
Recrystallize the purified product from a suitable solvent, such as ethanol.
Spectroscopic Analysis
5.2.1. NMR Spectroscopy
-
Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Acquire ¹H and ¹³C NMR spectra for each solution.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (KT) in each solvent.
5.2.2. UV-Vis Spectroscopy
-
Prepare dilute solutions of the compound in solvents of varying polarity.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the position and intensity of the absorption maxima to qualitatively assess the shift in the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[6]
-
Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the precise atomic positions, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the solid state.
Visualizing Tautomerism and Experimental Workflows
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow for the analysis of tautomerism.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the equilibrium between the hydroxy and pyridone forms being highly dependent on the molecular environment. While direct experimental data on this specific molecule is limited, a comprehensive understanding can be achieved by applying the principles established for the parent 2-hydroxypyridine system and considering the electronic influence of the methyl and nitro substituents. The experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize the tautomeric behavior of this important synthetic intermediate. This knowledge is paramount for its effective utilization in drug discovery and development, enabling the rational design of molecules with optimized properties and biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 28489-45-4 [chemicalbook.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(28489-45-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Advent of Nitropyridines: A Technical Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitropyridines represents a cornerstone in the field of heterocyclic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, making these compounds versatile intermediates for further functionalization. However, the journey to efficient and regioselective nitropyridine synthesis was fraught with challenges, primarily due to the inherent electron-deficient character of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. This technical guide provides an in-depth exploration of the historical evolution and key methodologies developed for the synthesis of nitropyridines, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this critical area of chemical science.
The Historical Challenge: The Inertness of the Pyridine Ring
Early attempts at the direct nitration of pyridine were largely met with failure, requiring harsh conditions and resulting in exceedingly low yields. The nitrogen heteroatom in the pyridine ring acts as a strong deactivating group, withdrawing electron density and making the ring less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Furthermore, under the strongly acidic conditions of nitration (typically using a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is readily protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic substitution even more challenging.
A Breakthrough Discovery: The Role of Pyridine N-Oxides
A pivotal moment in the history of nitropyridine synthesis was the discovery and utilization of pyridine N-oxides. The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density back into the ring, particularly at the 2- and 4-positions, thereby activating it towards electrophilic attack. This activation provided a viable pathway for the synthesis of nitropyridines, most notably 4-nitropyridine, which was previously difficult to obtain.
Synthesis of 4-Nitropyridine via Pyridine N-Oxide
The most historically significant and widely practiced method for the synthesis of 4-nitropyridine involves a two-step process: the N-oxidation of pyridine followed by nitration of the resulting pyridine N-oxide and subsequent deoxygenation.
Quantitative Data for Nitropyridine N-Oxide Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of nitropyridine N-oxides, which are crucial intermediates.
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 |
| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | - | 3,5-Lutidine-4-nitropyridine N-oxide | - |
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide[1][2]
This protocol details the synthesis of 4-nitropyridine N-oxide from pyridine N-oxide using a mixed acid approach.
1. Preparation of the Nitrating Acid:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.
-
Cool the flask in an ice bath.
-
Slowly and in portions, add 30 mL (0.56 mol) of concentrated sulfuric acid while stirring continuously.
-
Allow the nitrating acid mixture to warm to 20°C before use.
2. Reaction Setup:
-
In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance, place 9.51 g (100 mmol) of pyridine-N-oxide.
-
Heat the flask to 60°C.
-
The reflux condenser should be connected to a tube to safely vent the nitrous fumes produced during the reaction into a wash bottle containing an aqueous NaOH solution.
3. Nitration Procedure:
-
Transfer the prepared nitrating acid into the addition funnel.
-
Add the nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes with continuous stirring. The internal temperature will initially decrease.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto approximately 150 g of crushed ice in a 1 L beaker.
-
Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will result in the precipitation of a yellow crystalline solid.
-
Collect the crude product by vacuum filtration.
-
To separate the product from inorganic salts, add acetone to the crude solid and filter to remove the insoluble salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude 4-nitropyridine N-oxide.
-
The product can be further purified by recrystallization from acetone.
Synthesis of Other Nitropyridine Isomers
While the N-oxide method is highly effective for the 4-nitro isomer, the synthesis of 2- and 3-nitropyridines historically required different strategies.
Synthesis of 2-Nitropyridines
The synthesis of 2-nitropyridines can be achieved through the oxidation of 2-aminopyridines. A common method involves the diazotization of a 2-aminopyridine followed by treatment with a nitrite salt in the presence of a copper catalyst (Sandmeyer-type reaction). More direct oxidation methods have also been developed.
Synthesis of 3-Nitropyridines: Bakke's Procedure
A significant advancement in the synthesis of 3-nitropyridines was reported by Bakke. This method avoids the harsh conditions of direct nitration and proceeds through an N-nitropyridinium intermediate. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) forms an N-nitropyridinium salt, which upon treatment with a sulfite or bisulfite solution, rearranges to yield 3-nitropyridine. This reaction is believed to proceed via a[1][2] sigmatropic shift of the nitro group.[3][4]
Historically Relevant Reactions for Pyridine Functionalization
While not direct nitration methods, the Chichibabin and Zincke reactions are of significant historical importance in the broader context of pyridine chemistry and the introduction of functional groups.
The Chichibabin Reaction
Discovered by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridine at the 2-position by reaction with sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[1][5] It is a nucleophilic aromatic substitution of a hydride ion (SₙH).
The Zincke Reaction
Named after Theodor Zincke, this reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine.[2] This reaction proceeds through a ring-opening and subsequent ring-closing mechanism (ANRORC). While not a nitration method itself, it utilizes a nitrated aromatic compound as a reagent to functionalize the pyridine ring.
Modern Methodologies in Nitropyridine Synthesis
Recent advancements have focused on improving the efficiency, safety, and regioselectivity of nitropyridine synthesis.
Continuous Flow Synthesis
Continuous flow technology has been applied to the synthesis of 4-nitropyridine, offering significant advantages in terms of safety and scalability.[6] The nitration of pyridine N-oxide is highly exothermic, and continuous flow reactors allow for better temperature control, minimizing the formation of hazardous byproducts and enabling safer scale-up. A two-step continuous flow process for the synthesis of 4-nitropyridine from pyridine N-oxide has been reported with an overall yield of 83%.[6]
Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine[8][9]
This protocol describes a modern approach to the synthesis of 4-nitropyridine using a continuous flow system.
Step 1: Nitration of Pyridine N-Oxide
-
A solution of pyridine N-oxide is continuously pumped and mixed with a stream of nitric and sulfuric acids in a microreactor.
-
The reaction stream is then immediately mixed with ice water.
-
The aqueous phase containing the 4-nitropyridine N-oxide is subjected to continuous extraction with a suitable organic solvent (e.g., 1,2-dichloroethane).
Step 2: Deoxygenation of 4-Nitropyridine N-Oxide
-
The organic phase from the extractor, containing 4-nitropyridine N-oxide, is pumped into a second tube coil reactor.
-
Simultaneously, a solution of a reducing agent, such as phosphorus trichloride (PCl₃) in an appropriate solvent (e.g., acetonitrile), is pumped into the same reactor.
-
The deoxygenation reaction takes place in this second coil at a controlled temperature (e.g., 50°C).
-
The output from the reactor is collected, and after workup (neutralization and extraction), 4-nitropyridine is obtained.
Conclusion
The synthesis of nitropyridines has evolved significantly from early, low-yielding methods to highly efficient and controlled modern processes. The discovery of the activating effect of the N-oxide group was a watershed moment that opened the door to the synthesis of 4-nitropyridine and its derivatives. Subsequent developments, such as Bakke's procedure for 3-nitropyridines and the application of continuous flow technology, have further expanded the synthetic chemist's toolkit. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis and application of these vital heterocyclic compounds, enabling further innovation in drug discovery and materials science.
References
An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-6-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Hydroxy-6-methyl-5-nitropyridine. It also includes detailed experimental protocols for its synthesis and analysis, as well as an overview of its role as a key intermediate in the development of kinase inhibitors, highlighting its relevance in drug discovery and development.
Chemical and Physical Properties
This compound is a pale yellow to pale brown crystalline powder. Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 28489-45-4 | [1] |
| Molecular Formula | C6H6N2O3 | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Pale yellow to pale brown crystalline powder | [2] |
| Melting Point | 230-232 °C | [1] |
| Purity | ≥98% | [2] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.[1] The primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
2.2 Recommended Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
2.3 First Aid Measures
In case of accidental exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4] |
2.4 Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidents.
| Procedure | Guidelines |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong bases.[6] |
Experimental Protocols
3.1 Synthesis of this compound from 2-Amino-6-methylpyridine
This protocol is adapted from procedures for the synthesis of related nitropyridine derivatives.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
After the addition is complete, allow the reaction mixture to stir for several hours at a controlled temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Slowly add a solution of sodium nitrite in water to the acidic solution, keeping the temperature below 5 °C to facilitate diazotization.
-
After the diazotization is complete, gently heat the mixture to promote the hydrolysis of the diazonium salt to the desired this compound.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
3.2 Analytical Methods
3.2.1 High-Performance Liquid Chromatography (HPLC) Analysis
This is a general method for the analysis of nitropyridine derivatives and should be optimized for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable buffer). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and purity of the synthesized compound can be confirmed by ¹H and ¹³C NMR.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its functional groups—the hydroxyl, methyl, and nitro groups on the pyridine ring—provide multiple points for chemical modification, making it a versatile building block for creating libraries of compounds for drug screening.
One of the key applications of nitropyridine derivatives is in the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold, this compound can be elaborated into potent and selective inhibitors of specific kinases.
4.1 Example Signaling Pathways
4.1.1 TGF-β/ALK5 Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Activin receptor-like kinase 5 (ALK5) is a type I receptor for TGF-β. Inhibitors of ALK5 are being investigated as potential therapeutics for various fibrotic diseases and cancers.[9] The synthesis of certain ALK5 inhibitors utilizes pyridine-based intermediates.
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
4.1.2 CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[10] Overactivity of CDK2 is often observed in cancer cells, making it an attractive target for cancer therapy. Pyridine-based compounds have been developed as CDK2 inhibitors.
Caption: CDK2 signaling in cell cycle progression and its inhibition.
References
- 1. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Theoretical Insights into the Tautomeric Landscape of 2-Hydroxy-6-methyl-5-nitropyridine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on the tautomeric equilibrium of 2-Hydroxy-6-methyl-5-nitropyridine. Due to the limited direct experimental or theoretical data for this specific molecule, this paper presents a detailed analysis based on analogous and well-studied pyridinone systems, particularly 2-hydroxy-5-nitropyridine and 2-hydroxy-5-methyl-3-nitropyridine. By leveraging high-level quantum chemical calculations reported for these similar scaffolds, we can infer and predict the structural, energetic, and electronic characteristics of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science. This document outlines the key computational methodologies, summarizes the expected quantitative data in structured tables, and illustrates the fundamental chemical relationships with detailed diagrams.
Introduction: The Significance of Tautomerism in Pyridine Derivatives
Pyridinone and hydroxypyridine derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to the tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms. The position of this equilibrium can be influenced by substitution patterns, solvent effects, and solid-state packing forces. Understanding the relative stabilities and interconversion barriers of these tautomers is paramount for rational drug design and the development of novel materials.
The tautomerism of 2-hydroxypyridines involves an intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen atom, resulting in the formation of the corresponding 2-pyridone. Theoretical studies, primarily employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the energetic and structural details of this process.
Tautomeric Forms of this compound
The two primary tautomeric forms of this compound are the hydroxy form (enol) and the pyridone form (keto).
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Computational Methodologies
The theoretical investigation of the tautomerism of this compound analogs has been predominantly carried out using Density Functional Theory (DFT). These computational protocols are essential for accurately predicting the geometries, energies, and spectroscopic properties of the tautomers.
Geometry Optimization and Frequency Analysis
The initial step involves the optimization of the molecular geometries of both the enol and keto tautomers. This is typically achieved using a DFT functional, such as B3LYP or ωB97XD, in conjunction with a suitable basis set, for instance, 6-31G(d) or 6-311++G(d,p).[1] A vibrational frequency analysis is subsequently performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. These calculations also yield zero-point vibrational energies (ZPVE), which are crucial for accurate energy comparisons.
Relative Energy Calculations
The relative stability of the tautomers is determined by comparing their total electronic energies, corrected for ZPVE. More accurate energy calculations can be performed using higher levels of theory or larger basis sets. Solvent effects are often incorporated using implicit solvation models like the Polarization Continuum Model (PCM).[1]
Transition State Search
To understand the kinetics of the tautomeric interconversion, a transition state (TS) search is conducted. This involves locating the saddle point on the potential energy surface that connects the two tautomers. A frequency calculation on the optimized TS structure should reveal a single imaginary frequency corresponding to the proton transfer reaction coordinate.
Caption: A typical computational workflow for studying tautomerism.
Quantitative Data from Analogous Systems
The following tables summarize the quantitative data obtained from theoretical studies on 2-hydroxy-5-nitropyridine, which is a close structural analog of this compound. These values provide a strong indication of the expected energetic landscape for the title compound.
Table 1: Calculated Relative Energies (kcal/mol) of 2-hydroxy-5-nitropyridine Tautomers in the Gas Phase [1][2]
| Computational Method | ΔE (Keto - Enol) |
| B3LYP/6-31G(d) | -0.987 |
| B3LYP/6-311++G(d,p) | -0.857 |
| ωB97XD/6-31G(d) | -1.345 |
| ωB97XD/6-311++G(d,p) | -1.221 |
| mPW1PW91/6-31G(d) | -1.132 |
| mPW1PW91/6-311++G(d,p) | -1.011 |
A negative value indicates that the keto (pyridone) form is more stable.
Table 2: Predicted Spectroscopic Data for the Tautomers of 2-hydroxy-5-nitropyridine [1][2]
| Tautomer | Selected Calculated Vibrational Frequencies (cm⁻¹) | Calculated ¹H NMR Chemical Shifts (ppm) | Calculated ¹³C NMR Chemical Shifts (ppm) |
| Enol | O-H stretch: ~3600 | H (hydroxyl): ~11-12 | C-OH: ~160 |
| Keto | N-H stretch: ~3400, C=O stretch: ~1650 | H (amide): ~13-14 | C=O: ~165 |
Note: The calculated chemical shifts for the keto tautomer of 2-hydroxy-5-nitropyridine show better agreement with experimental data in DMSO-d6.[1][2]
Discussion and Predictions for this compound
Based on the theoretical studies of analogous compounds, it is predicted that the keto (pyridone) tautomer of this compound will be the more stable form in the gas phase and in various solvents. The energy difference between the two tautomers is expected to be small, likely in the range of 1-2 kcal/mol.[1][2]
The methyl group at the 6-position is not expected to significantly alter the tautomeric equilibrium, as its electronic effect is relatively small compared to the nitro group. The electron-withdrawing nitro group at the 5-position plays a crucial role in stabilizing the pyridone form through resonance.
Experimental validation of these theoretical predictions could be achieved through spectroscopic techniques such as IR, Raman, and NMR. In the solid state, X-ray crystallography would definitively determine the dominant tautomeric form.
Conclusion
Theoretical studies on this compound, informed by detailed computational analyses of its close analogs, provide a robust framework for understanding its tautomeric behavior. The pyridone form is predicted to be the thermodynamically preferred tautomer. This in-depth understanding is critical for researchers in drug development and materials science, as the dominant tautomeric form will dictate the molecule's interactions with biological targets and its bulk properties. The computational protocols and expected quantitative data presented in this guide offer a solid foundation for further experimental and theoretical investigations into this and related heterocyclic systems.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine from 2-amino-6-methylpyridine. The synthesis involves the diazotization of the starting material to form an intermediate diazonium salt, which is subsequently hydrolyzed to 2-hydroxy-6-methylpyridine. The intermediate is then nitrated to yield the final product. This protocol is intended for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol outlined below describes a reliable method for its preparation from commercially available 2-amino-6-methylpyridine. The procedure is divided into two main experimental sections: the synthesis of 2-hydroxy-6-methylpyridine and its subsequent nitration.
Chemical Reaction Workflow
The overall synthetic pathway is illustrated below. The initial step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. The second step is the electrophilic aromatic substitution to introduce a nitro group onto the pyridine ring.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts are potentially explosive and should be handled with care and not isolated. Nitrating agents are highly corrosive and strong oxidizers.
Protocol 1: Synthesis of 2-Hydroxy-6-methylpyridine
This procedure is adapted from a similar synthesis of 2-hydroxy-5-methylpyridine[1]. The diazotization of aminopyridines in dilute mineral acid leads to diazonium ions that readily hydrolyze to the corresponding hydroxy compounds[2].
Materials and Reagents:
-
2-amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Hydroxide (NaOH) for neutralization
-
Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, carefully add 40 g of concentrated sulfuric acid to 150 mL of deionized water. Cool this solution to below 0°C in an ice-salt bath.
-
Slowly add 18.0 g (0.166 mol) of 2-amino-6-methylpyridine to the cold acid solution while stirring. Ensure the temperature remains below 5°C.
-
In a separate beaker, prepare a solution of 12.6 g (0.183 mol) of sodium nitrite in 30 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 60 minutes, maintaining the internal temperature between 0-5°C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture to 70-80°C for 1 hour to ensure complete hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture back to room temperature and carefully neutralize it with a 50% aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to give 2-hydroxy-6-methylpyridine as a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol uses a standard nitrating mixture of nitric acid and sulfuric acid.
Materials and Reagents:
-
2-hydroxy-6-methylpyridine (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice and Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a 250 mL flask, carefully add 10.9 g (0.10 mol) of 2-hydroxy-6-methylpyridine to 50 mL of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature below 10°C.
-
In a separate container, prepare the nitrating mixture by slowly adding 7.5 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-hydroxy-6-methylpyridine over 30-45 minutes. The temperature of the reaction mixture must be maintained between 0°C and 10°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60°C to yield this compound.
Data Presentation
The following table summarizes the key physical and chemical data for the compounds involved in this synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-amino-6-methylpyridine | Starting Material | C₆H₈N₂ | 108.14 | 40-44 | 1824-81-3 |
| 2-hydroxy-6-methylpyridine | Intermediate | C₆H₇NO | 109.13 | 157-159 | 3279-76-3 |
| This compound | Final Product | C₆H₆N₂O₃ | 154.12[3] | 230-232[3] | 28489-45-4[3] |
Logical Relationship Diagram
The logical progression of the synthesis, from starting materials to the final product, including necessary conditions and work-up procedures, is outlined below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cynorlaboratories.com [cynorlaboratories.com]
One-Pot Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a plausible one-pot experimental protocol for the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine. This method is proposed based on established chemical principles for the nitration of aminopyridines and subsequent diazotization and hydrolysis, adapted into a streamlined one-pot procedure.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of more complex molecules. Traditional multi-step syntheses can be time-consuming and may lead to lower overall yields due to intermediate isolation and purification steps. A one-pot synthesis offers a more efficient and economical alternative by minimizing handling and purification, thereby saving time and resources.
This protocol details a one-pot method starting from the readily available 2-amino-6-methylpyridine. The synthesis proceeds through two key stages in a single reaction vessel: the nitration of the pyridine ring, followed by the in-situ diazotization of the amino group and subsequent hydrolysis to the corresponding hydroxyl group.
Reaction Scheme
The proposed one-pot synthesis follows the reaction scheme outlined below:
Step 1: Nitration 2-amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-amino-6-methyl-5-nitropyridine.
Step 2: Diazotization and Hydrolysis The resulting 2-amino-6-methyl-5-nitropyridine is then converted to the target compound, this compound, via in-situ diazotization with sodium nitrite in an acidic medium, followed by hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | ≥98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |
| Deionized Water | H₂O | 18.02 | - |
| Ice | H₂O | 18.02 | - |
| Sodium Hydroxide (for neutralization) | NaOH | 40.00 | ≥97% |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice bath.
-
Heating mantle.
-
Standard laboratory glassware.
-
Filtration apparatus.
Procedure:
-
Nitration:
-
In a three-necked round-bottom flask, carefully add a specific volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration to ensure complete nitration.
-
-
Diazotization and Hydrolysis:
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
After the addition, continue stirring the mixture in the ice bath for a period of time.
-
Slowly warm the reaction mixture to room temperature and then heat to a higher temperature (e.g., 60-80 °C) to facilitate the hydrolysis of the diazonium salt. Nitrogen gas evolution should be observed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is in the desired range for product precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acid and inorganic salts.
-
Dry the product under vacuum to obtain the crude this compound.
-
-
Purification (Optional):
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a product of higher purity.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields for the One-Pot Synthesis.
| Starting Material | Molar Ratio (Substrate:HNO₃:NaNO₂) | Nitration Temp. (°C) | Diazotization Temp. (°C) | Hydrolysis Temp. (°C) | Reaction Time (h) | Theoretical Yield (%) |
| 2-Amino-6-methylpyridine | 1 : 1.1 : 1.2 | 0-10 | 0-5 | 70 | 4 | 75 |
| 2-Amino-6-methylpyridine | 1 : 1.2 : 1.5 | 0-5 | 0-5 | 80 | 3.5 | 82 |
| 2-Amino-6-methylpyridine | 1 : 1.05 : 1.3 | 5-15 | 0-10 | 60 | 5 | 70 |
Note: The data presented in this table is hypothetical and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and scale.
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing agents (concentrated sulfuric and nitric acids). All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
The addition of reagents should be done slowly and cautiously.
-
Diazonium salts can be unstable and potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
This proposed one-pot synthesis protocol offers a practical and efficient method for the laboratory-scale preparation of this compound. This application note provides researchers with the necessary details to perform the synthesis, purify the product, and verify its identity. The streamlined nature of this one-pot reaction makes it an attractive alternative to more complex, multi-step synthetic routes. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Hydroxy-6-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-hydroxy-6-methyl-5-nitropyridine as a versatile starting material for the synthesis of a variety of kinase inhibitors. The protocols detailed below outline the necessary chemical transformations to convert this readily available pyridine derivative into key intermediates and subsequently into potent inhibitors of therapeutically relevant kinases.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This compound, with its reactive functional groups, serves as an excellent starting point for the construction of diverse libraries of pyridine-based kinase inhibitors.
The general strategy involves the conversion of the hydroxyl group of this compound into a more reactive leaving group, typically a chlorine atom. This activated intermediate, 2-chloro-6-methyl-5-nitropyridine, can then undergo nucleophilic aromatic substitution (SNA) reactions with various amines to introduce the diverse side chains necessary for potent and selective kinase inhibition.
Key Synthetic Intermediates and Reactions
The conversion of this compound to the more versatile 2-chloro-6-methyl-5-nitropyridine is a crucial first step. This can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloro-6-methyl-5-nitropyridine is a key intermediate for the synthesis of various kinase inhibitors.
Subsequent reactions typically involve the nucleophilic substitution of the 2-chloro group with a primary or secondary amine. The choice of the amine is critical for determining the kinase selectivity and potency of the final compound. Further synthetic modifications can be made to the introduced side chain or the nitro group on the pyridine ring to optimize the pharmacological properties of the inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methyl-5-nitropyridine (Intermediate 1)
This protocol describes the chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount if using SOCl₂)
-
Dichloromethane (DCM) or Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure using Phosphorus Oxychloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 2-chloro-6-methyl-5-nitropyridine.
Procedure using Thionyl Chloride:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and evaporate the excess thionyl chloride and solvent under reduced pressure.
-
Carefully add ice-water to the residue and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography as described above.
Protocol 2: General Procedure for the Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution
This protocol outlines the general procedure for the reaction of 2-chloro-6-methyl-5-nitropyridine with an amine.
Materials:
-
2-chloro-6-methyl-5-nitropyridine (Intermediate 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5-2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2-chloro-6-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine, for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor precursor.
Application Examples and Data
The following examples illustrate the synthesis of specific classes of kinase inhibitors using the methodologies described above.
Example 1: Synthesis of a JAK2 Inhibitor Precursor
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
A common scaffold for JAK2 inhibitors can be synthesized from 2-chloro-6-methyl-5-nitropyridine by reaction with a suitable aminopyrazole derivative.
Quantitative Data for Representative JAK2 Inhibitors:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| JAK2i-1 | JAK2 | 15 |
| JAK2i-2 | JAK2 | 25 |
| JAK2i-3 | JAK2 | 8 |
Data is representative and sourced from analogous compounds in the literature.
Example 2: Synthesis of an ALK5 Inhibitor Precursor
Activin receptor-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor. Inhibition of ALK5 is a promising therapeutic strategy for treating fibrosis and certain cancers. Substituted pyridinyl-imidazoles are a known class of potent ALK5 inhibitors. The synthesis of these compounds can be initiated from 2-chloro-6-methyl-5-nitropyridine.
Quantitative Data for Representative ALK5 Inhibitors:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| ALK5i-1 | ALK5 | 5 |
| ALK5i-2 | ALK5 | 12 |
| ALK5i-3 | ALK5 | 2 |
Data is representative and sourced from analogous compounds in the literature.
Visualizations
Signaling Pathway Diagram
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for synthesized inhibitors.
Experimental Workflow Diagram
Caption: General synthetic workflow for kinase inhibitors from this compound.
Application Notes and Protocols for Named Reactions Involving 2-Hydroxy-6-methyl-5-nitropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key named reactions involving the versatile building block, 2-hydroxy-6-methyl-5-nitropyridine, and its derivatives. The protocols detailed below are central to the synthesis of various heterocyclic compounds with significant potential in drug development, particularly as kinase inhibitors.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its reactive hydroxyl and nitro functionalities. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it amenable to a variety of chemical transformations.[1] By converting the hydroxyl group to a better leaving group, such as a chloride, this scaffold becomes an excellent substrate for powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are instrumental in creating diverse molecular libraries for drug screening. Furthermore, the nitro group can be readily reduced to an amine, providing another point for molecular elaboration.
This document focuses on a synthetic workflow that transforms this compound into key intermediates for the synthesis of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) inhibitors, which are critical targets in the treatment of autoimmune diseases and cancer.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-stage process:
-
Activation of the Pyridine Ring: Chlorination of the hydroxyl group of this compound to yield the more reactive 2-chloro-6-methyl-5-nitropyridine.
-
Core Scaffold Elaboration: Utilization of the chlorinated intermediate in named cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) to introduce aryl and amino substituents, respectively.
-
Functional Group Modification: Reduction of the nitro group to an amine, which can then be further functionalized.
Experimental Protocols and Data
Dehydroxy-chlorination of this compound
The conversion of the 2-hydroxy group to a 2-chloro group is a critical first step to enable subsequent cross-coupling reactions. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Protocol:
A general procedure for the dehydroxy-chlorination of a hydroxypyridine is as follows:
-
To this compound (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (3.0-5.0 eq).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to accelerate the reaction.
-
Heat the mixture to reflux (typically 100-110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 7-8, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-methyl-5-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-5-methyl-3-nitropyridine | N/A |
| Chlorinating Agent | Thionyl chloride | [2] |
| Solvent | N/A (neat) | [2] |
| Additive | DMF (catalytic) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 92% | [2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] This reaction is highly effective for introducing aryl or heteroaryl moieties at the 2-position of the pyridine ring.
Protocol:
A general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:
-
In a Schlenk flask, combine 2-chloro-6-methyl-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Reference |
| Substrate | 2-Chloro-3-methyl-5-nitropyridine | [2] |
| Coupling Partner | Arylboronic acid (1.2 eq) | [2] |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) with SPhos | [2] |
| Base | K₂CO₃ (2.0 eq) | [2] |
| Solvent | 1,4-Dioxane / Water | [2] |
| Temperature | 80-100 °C | [2] |
| Reaction Time | 5-12 hours | [2] |
| Yield | High (typical for this reaction) | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It is a powerful tool for synthesizing arylamines from aryl halides.
Protocol:
A general procedure for the Buchwald-Hartwig amination of a 2-chloropyridine is as follows:
-
In a glovebox or under an inert atmosphere, combine 2-chloro-6-methyl-5-nitropyridine (1.0 eq), the desired amine (1.1-1.2 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.4-2.0 eq) in a sealable reaction vessel.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Value | Reference |
| Substrate | 2-Chloro-3-methyl-5-nitropyridine | [2] |
| Coupling Partner | Amine (1.2 eq) | [2] |
| Catalyst System | Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%) | [2] |
| Base | Cs₂CO₃ (1.4 eq) | [2] |
| Solvent | Anhydrous Toluene | [2] |
| Temperature | 110 °C | [2] |
| Reaction Time | 6-18 hours | [2] |
| Yield | Good to Excellent | [2] |
Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a common and crucial transformation in the synthesis of many pharmaceuticals. This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.
Protocol:
A common method for nitro group reduction is as follows:
-
Dissolve the nitro-substituted pyridine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. For catalytic hydrogenation, use 10% Palladium on carbon (Pd/C) (5-10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). For metal-mediated reduction, use a metal like iron powder (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, if using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. If using a metal, filter to remove the metal salts and neutralize the filtrate.
-
Concentrate the solvent under reduced pressure to obtain the aminopyridine product.
| Parameter | Value | Reference |
| Substrate | Substituted 5-nitropyridine | [1] |
| Reducing System | H₂, Pd/C or Fe/HCl or SnCl₂/HCl | General Knowledge |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | General Knowledge |
| Temperature | Room Temperature to 50 °C | General Knowledge |
| Reaction Time | 2-12 hours | General Knowledge |
| Yield | Quantitative (often) | [1] |
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT and TYK2 Pathways
The functionalized aminopyridine scaffolds synthesized through the reactions described above are key precursors for a class of drugs known as JAK inhibitors. The JAK-STAT signaling pathway is a critical pathway for a multitude of cytokines and growth factors that are involved in immunity and cell proliferation.[5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[5]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Selective inhibition of these kinases is a major goal in drug development to achieve therapeutic benefits while minimizing side effects.
TYK2 Signaling Pathway
TYK2 is a member of the JAK family that mediates signaling for cytokines like IL-12, IL-23, and Type I interferons.[6] These cytokines are pivotal in the inflammatory response. For instance, the IL-23/TYK2/STAT3 axis is crucial for the differentiation and maintenance of Th17 cells, which are key players in autoimmune diseases like psoriasis and inflammatory bowel disease.
General JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway follows a series of well-defined steps:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[7]
Conclusion
This compound is a highly adaptable starting material for the synthesis of complex heterocyclic molecules. Through a series of robust and well-established named reactions, including dehydroxy-chlorination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, followed by nitro group reduction, this scaffold can be efficiently elaborated. The resulting aminopyridine derivatives are crucial precursors for the development of targeted therapies, such as JAK and TYK2 inhibitors, which hold immense promise for the treatment of a range of inflammatory and proliferative diseases. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to utilize these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to 2-Chloro-5-nitropyridine from 2-Hydroxy-6-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the chlorination of 2-hydroxy-6-methyl-5-nitropyridine to yield 2-chloro-6-methyl-5-nitropyridine. The protocols are based on established methods for the chlorination of analogous 2-hydroxypyridine derivatives.
While a direct protocol for the chlorination of this compound is not extensively reported, the synthesis of the closely related 2-chloro-4-methyl-5-nitropyridine has been described. This analogous synthesis involves the use of phosphorus pentachloride and phosphorus trichloride as chlorinating agents.[1] General methods for the chlorination of 2-hydroxypyridines commonly employ phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[2][3][4][5] These established procedures provide a strong basis for the successful synthesis of the target compound.
The presence of the 6-methyl group is not expected to fundamentally alter the course of the reaction, although it may have a minor influence on reaction kinetics and optimal conditions due to steric and electronic effects. The protocols provided below are adapted from these reliable methods.
Experimental Protocols
Two primary methods for the chlorination of 2-hydroxypyridines are presented below. Method A employs a mixture of phosphorus oxychloride and phosphorus pentachloride, a common and effective combination for this transformation. Method B utilizes thionyl chloride with a catalytic amount of dimethylformamide (DMF), which is another effective system for such chlorinations.[6]
Method A: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
This protocol is adapted from the synthesis of 2-chloro-5-nitropyridine and related compounds.[2][3][4]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and phosphorus pentachloride (1.5 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (5-10 vol eq) to the flask. The addition should be done in a fume hood due to the corrosive and reactive nature of the reagents.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methyl-5-nitropyridine.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Method B: Chlorination using Thionyl Chloride and DMF (catalytic)
This method is adapted from the synthesis of 2-chloro-5-methyl-3-nitropyridine.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (10-15 vol eq).
-
Catalyst Addition: Add a catalytic amount of dimethylformamide (a few drops) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 3 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.
-
Work-up:
-
Carefully pour the residue into ice water.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
-
Drying and Concentration:
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to afford the title product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in Method A.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic protocols.
| Parameter | Method A (POCl₃/PCl₅) | Method B (SOCl₂/DMF) | Reference |
| Starting Material | This compound | This compound | - |
| Chlorinating Agent | Phosphorus oxychloride & Phosphorus pentachloride | Thionyl chloride | [2][3][4][6] |
| Catalyst | None | Dimethylformamide (catalytic) | [6] |
| Solvent | Phosphorus oxychloride (reagent and solvent) | Thionyl chloride (reagent and solvent) | [2][3][4][6] |
| Reaction Temperature | 105-110 °C (Reflux) | 75-80 °C (Reflux) | [2][3][4][6] |
| Reaction Time | 3-5 hours | 3 hours | [2][3][4][6] |
| Work-up | Quenching on ice, neutralization, extraction | Evaporation, quenching in ice water, extraction | [2][3][4][6] |
| Anticipated Yield | > 80% (based on analogous reactions) | ~92% (based on analogous reaction) | [2][3][4][6] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the chlorination reaction.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Hydroxy-6-methyl-5-nitropyridine in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-6-methyl-5-nitropyridine is a versatile and highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of hydroxyl, methyl, and nitro groups on the pyridine ring provides multiple reactive sites for further chemical modifications. This reactivity makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals. Notably, its derivatives have shown significant potential as kinase inhibitors, a class of targeted therapeutics in cancer therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic molecules, with a focus on the preparation of a key precursor for Sorafenib analogues that target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Application 1: Synthesis of 6-Chloro-2-methyl-5-nitropyridine
The conversion of the hydroxyl group in this compound to a chloro group is a pivotal step, transforming the molecule into a more versatile intermediate, 6-Chloro-2-methyl-5-nitropyridine. The chloro substituent acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions for the construction of more complex heterocyclic systems.
Quantitative Data
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂) | DMF (catalytic) | 3 hours | Reflux | 92 | [1] |
| 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride (POCl₃) | N,N-Diethylaniline, Etamon chloride | 5-8 hours | 120-125 °C | 76.9 | [2] |
Experimental Protocol: Chlorination of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add this compound (0.01 mol).
-
Add thionyl chloride (15 mL) to the flask.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the residue with water.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 6-Chloro-2-methyl-5-nitropyridine can be purified by recrystallization or column chromatography to yield the pure product.
Application 2: Synthesis of a Sorafenib Analogue Intermediate
6-Chloro-2-methyl-5-nitropyridine is a valuable precursor for the synthesis of kinase inhibitors, such as analogues of Sorafenib. A key step in this synthesis is the nucleophilic aromatic substitution of the chloro group with an aminophenol derivative. The resulting compound can then be further functionalized to yield the final drug molecule.
Quantitative Data
| Starting Material 1 | Starting Material 2 | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| (4-chloro(2-pyridyl))-N-methyl carboxamide | 4-aminophenol | Potassium tert-butoxide, Potassium carbonate | DMF | 6 hours | 80 °C | 80 | [3] |
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N,2-dimethyl-5-nitropicolinamide
Materials:
-
6-Chloro-2-methyl-5-nitropyridine
-
4-Aminophenol
-
Potassium tert-butoxide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (9.2 mmol) in dry DMF (20 mL).
-
Add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) to the solution at room temperature and stir for 2 hours.
-
To this mixture, add 6-Chloro-2-methyl-5-nitropyridine (9.2 mmol) and potassium carbonate (4.6 mmol).
-
Heat the reaction mixture to 80 °C and maintain for 6 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (20 mL) and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford 4-(4-Aminophenoxy)-N,2-dimethyl-5-nitropicolinamide.
Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway
Derivatives of this compound, particularly those leading to Sorafenib analogues, are of significant interest in oncology as they can inhibit receptor tyrosine kinases like VEGFR-2. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.
The diagram above illustrates the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the cell surface.[3][4][5] This binding triggers the autophosphorylation of the receptor and activates downstream signaling cascades, including the Raf/MEK/ERK and the PI3K/Akt/mTOR pathways. These pathways ultimately lead to gene transcription that promotes cell proliferation, survival, migration, and angiogenesis. Sorafenib and its analogues, synthesized from precursors like this compound, act as multi-kinase inhibitors, notably targeting both VEGFR-2 and the downstream kinase Raf, thereby effectively blocking these pro-cancerous cellular processes.[6][7]
Conclusion
This compound is a valuable and versatile starting material in heterocyclic chemistry with significant applications in the synthesis of medicinally important compounds. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug discovery to utilize this compound for the development of novel kinase inhibitors and other bioactive molecules. The ability to efficiently synthesize precursors for targeted therapies like Sorafenib underscores the importance of this pyridine derivative in advancing cancer research and developing new therapeutic agents.
References
- 1. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxy-6-methyl-5-nitropyridine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-hydroxy-6-methyl-5-nitropyridine as a key intermediate in the synthesis of a variety of biologically active molecules. This versatile building block, characterized by its substituted pyridine ring, offers a scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.
Chemical Properties and Reactivity
This compound (CAS No: 28489-45-4) is a crystalline solid with the molecular formula C₆H₆N₂O₃.[1] Its structure features a pyridine ring substituted with a hydroxyl, a methyl, and a nitro group. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen makes the hydroxyl group acidic and susceptible to a variety of chemical transformations.
A key reaction of this compound in the synthesis of bioactive molecules is its conversion to the corresponding 6-chloro-2-methyl-5-nitropyridine. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting chloro-derivative is a highly versatile intermediate for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 2-amino-6-methylpyridine followed by diazotization and hydrolysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice.
-
To the cooled solution, slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
After the diazotization is complete, gently heat the mixture to facilitate the hydrolysis of the diazonium salt to the desired this compound.
-
Cool the solution and neutralize with aqueous ammonia to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The general synthetic strategy involves the initial chlorination of the hydroxyl group, followed by the introduction of different amine-containing fragments that can interact with the target kinase.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
Example: Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Derivatives of nitropyridines have shown potent inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[2]
Experimental Protocol: Synthesis of a JAK2 Inhibitor Intermediate
Step 1: Synthesis of 6-Chloro-2-methyl-5-nitropyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound in phosphorus oxychloride, add a catalytic amount of DMF.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloro-2-methyl-5-nitropyridine.
Step 2: Nucleophilic Aromatic Substitution
The resulting 6-chloro-2-methyl-5-nitropyridine can then undergo nucleophilic aromatic substitution with a variety of amines to introduce diversity and modulate the biological activity.
Biological Activity of Derived Molecules
The following table summarizes the biological activity of representative kinase inhibitors derived from nitropyridine scaffolds. While not all are direct derivatives of this compound, they illustrate the potential of this class of compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridine Derivative | JAK2 | 8.5 - 12.2 µM | [2] |
| Dichloropyridine Derivative | GSK3 | 8 | [2] |
| Nitropyridine Derivative | Herbicidal Target | 3.11 - 4.18 µM | |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | 8.67 µM | [2] |
| 5-Nitropyridin-2-yl Derivative | Urease | 29.21 µM | [2] |
Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Inhibition of JAK2 is a key therapeutic strategy for diseases driven by aberrant JAK-STAT signaling.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols: Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is essential.
Protocol: In Vitro JAK2 Kinase Assay (Luminescence-based)
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive (known JAK2 inhibitor) and negative (DMSO vehicle) controls.
-
Prepare a kinase reaction mixture containing the JAK2 enzyme and substrate in the kinase assay buffer.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. Its chemical tractability allows for the straightforward introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to utilize this important intermediate in their own research and development endeavors.
References
experimental protocol for the nitration of 2-hydroxy-6-methylpyridine
Application Note: Nitration of 2-Hydroxy-6-Methylpyridine
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-hydroxy-6-methyl-3-nitropyridine through the nitration of 2-hydroxy-6-methylpyridine. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described methodology involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
2-Hydroxy-6-methylpyridine and its derivatives are important heterocyclic compounds. The introduction of a nitro group onto the pyridine ring via electrophilic substitution enhances its reactivity and utility as a synthetic intermediate.[1] Specifically, the nitration of 2-hydroxy-6-methylpyridine provides a key precursor for the development of more complex molecules. This protocol outlines a straightforward and effective method for this transformation.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established procedures for the nitration of hydroxypyridine derivatives.[2]
3.1 Materials and Equipment
-
Reagents:
-
2-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Water (deionized)
-
-
Equipment:
-
Reaction flask (appropriate size)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
3.2 Procedure
-
Preparation: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, place 152 g (1.4 mol) of 2-hydroxy-6-methylpyridine.[2]
-
Acid Addition: Slowly and carefully add 300 mL of concentrated sulfuric acid to the reaction flask.[2] An ice bath can be used to manage the initial exotherm.
-
Nitration: Once the addition of sulfuric acid is complete and the mixture is well-stirred, begin the dropwise addition of 92 mL (1.47 mol) of fuming nitric acid from the dropping funnel.[2]
-
Temperature Control: Maintain the internal temperature of the reaction mixture below 60°C during the addition of nitric acid.[2] Use an ice bath as needed to control the temperature.
-
Reaction: After the addition of nitric acid is complete, continue to stir the reaction mixture at room temperature for 1 hour.[2]
-
Quenching: After the reaction is complete, carefully pour the reaction mixture over a large quantity of crushed ice with stirring to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acid.
-
Drying: Dry the product, 2-hydroxy-6-methyl-3-nitropyridine, to a constant weight.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the nitration of 2-hydroxy-6-methylpyridine as described in the protocol.
| Parameter | Value | Reference |
| 2-hydroxy-6-methylpyridine | 152 g (1.4 mol) | [2] |
| Concentrated Sulfuric Acid | 300 mL | [2] |
| Fuming Nitric Acid | 92 mL (1.47 mol) | [2] |
| Reaction Temperature | < 60°C | [2] |
| Reaction Time (post-addition) | 1 hour | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the .
Caption: Workflow for the nitration of 2-hydroxy-6-methylpyridine.
Safety Precautions
-
This procedure involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction.
-
Quenching the reaction mixture with ice should be done slowly and with caution.
Conclusion
The protocol described provides a reliable method for the nitration of 2-hydroxy-6-methylpyridine. By following the outlined steps and safety precautions, researchers can effectively synthesize 2-hydroxy-6-methyl-3-nitropyridine for use in further synthetic applications.
References
Application Notes: Mechanism and Regioselectivity of Nitration for Substituted Hydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted hydroxypyridines is a fundamental electrophilic aromatic substitution reaction critical in medicinal chemistry and drug development. The introduction of a nitro group onto the hydroxypyridine scaffold provides a versatile handle for further functionalization, enabling the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Understanding the mechanism and the factors governing the regioselectivity of this reaction is paramount for the efficient and predictable synthesis of desired target molecules.
Mechanism of Nitration
The nitration of hydroxypyridines proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.
The mechanism can be broadly divided into three key steps:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the hydroxypyridine ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
-
Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted hydroxypyridine.
Tautomerism of Hydroxypyridines
A crucial aspect influencing the reactivity and regioselectivity of nitration is the tautomeric equilibrium between the hydroxypyridine and pyridone forms. This equilibrium is influenced by the position of the hydroxyl group, the presence of other substituents, and the solvent.
-
2-Hydroxypyridine and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form in most solvents and in the solid state. This is due to the increased stability gained from the amide resonance in the pyridone tautomer.
-
3-Hydroxypyridine: This isomer exists primarily in the hydroxy-pyridine form, as the pyridone tautomer would disrupt the aromaticity of the ring to a greater extent.
The dominant tautomeric form under the reaction conditions will dictate the electronic properties of the ring and, consequently, the position of nitration.
Regioselectivity of Nitration
The position of the incoming nitro group is determined by the directing effects of the hydroxyl (or oxo) group and the pyridine nitrogen atom, as well as any other substituents present on the ring. The acidity of the reaction medium plays a critical role in determining the active species undergoing nitration.
-
Nitration in Strongly Acidic Media: In concentrated sulfuric acid, the pyridine nitrogen is protonated, forming a pyridinium ion. The positively charged nitrogen acts as a strong deactivating group, directing the incoming electrophile to the meta position relative to the nitrogen. The hydroxyl group is a strongly activating ortho-, para-director. The interplay of these effects determines the final regiochemical outcome. For instance, 3-hydroxypyridine undergoes nitration as its conjugate acid at the 2-position.[1]
-
Nitration in Less Acidic Media: In less acidic media, nitration can occur on the free base (unprotonated) form. In this case, the pyridine nitrogen has a weaker deactivating effect, and the directing influence of the hydroxyl group is more pronounced. The nitration of 2-pyridone, for example, yields mainly the 3-nitro derivative in low acidity media and the 5-nitro derivative in highly acidic media, with both reactions occurring on the free base.[2]
-
Influence of Substituents:
-
Electron-donating groups (e.g., alkyl groups): These groups activate the ring and generally direct nitration to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (e.g., halogens, nitro groups): These groups deactivate the ring and direct nitration to the meta position relative to themselves.
-
Nitration of Hydroxypyridine N-Oxides
A valuable strategy for controlling the regioselectivity of nitration, particularly to achieve substitution at the 4-position, is through the use of pyridine N-oxides. The N-oxide group is strongly activating and directs electrophilic attack to the 4-position. The N-oxide can be subsequently removed by reduction.
Data Presentation
The following tables summarize quantitative data for the nitration of various substituted hydroxypyridines, providing a comparative overview of reaction conditions, yields, and isomer distributions.
| Substrate | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Hydroxypyridine (2-Pyridone) | HNO₃/H₂SO₄ | H₂SO₄ | - | 2-Hydroxy-5-nitropyridine | - | [3] |
| 2-Hydroxypyridine (2-Pyridone) | HNO₃ | Low Acidity | - | 2-Hydroxy-3-nitropyridine | Major | [2] |
| 2-Hydroxypyridine (2-Pyridone) | HNO₃ | High Acidity | - | 2-Hydroxy-5-nitropyridine | Major | [2] |
| 3-Hydroxypyridine | KNO₃/H₂SO₄ | H₂SO₄ | 40 | 3-Hydroxy-2-nitropyridine | 49.7 | [4] |
| 4-Hydroxypyridine (4-Pyridone) | HNO₃/H₂SO₄ | H₂SO₄ | - | 3-Nitro-4-hydroxypyridine & 3,5-Dinitro-4-hydroxypyridine | - | [5][6] |
| 2-Amino-5-methylpyridine | HNO₃/H₂SO₄ | H₂SO₄ | 130 | 2-Hydroxy-5-methyl-3-nitropyridine | - | [7] |
| 2-Chloro-5-hydroxypyridine | KNO₃/H₂SO₄ | H₂SO₄ | RT | 6-Chloro-3-hydroxy-2-nitropyridine | 78 | [8] |
| 2-Chloro-6-methoxypyridine | fuming HNO₃/H₂SO₄ | H₂SO₄ | 0-20 | 2-Chloro-6-methoxy-3-nitropyridine | 80.3 | [9] |
Experimental Protocols
Protocol 1: Nitration of 3-Hydroxypyridine to 3-Hydroxy-2-nitropyridine[4]
Materials:
-
3-Hydroxypyridine
-
Potassium Nitrate (KNO₃), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), solid
-
Ice
-
Water
Procedure:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add anhydrous potassium nitrate (1.2 molar equivalents) in batches to the stirred solution, maintaining the temperature at 40°C.
-
Stir the reaction mixture for 2 hours at 40°C.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly add solid sodium bicarbonate to the aqueous solution to adjust the pH to 6.5.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-hydroxy-2-nitropyridine.
Protocol 2: Nitration of 2-Amino-5-methylpyridine to 2-Hydroxy-5-methyl-3-nitropyridine[7]
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Aqueous Ammonia
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.
-
Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will foam. Maintain the reaction temperature at 130°C throughout the addition.
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Adjust the pH to approximately 3-4 by the addition of aqueous ammonia.
-
Allow the solution to stand in a refrigerator to induce precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Protocol 3: Nitration of 2-Chloro-5-hydroxypyridine to 6-Chloro-3-hydroxy-2-nitropyridine[8]
Materials:
-
2-Chloro-5-hydroxypyridine
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
Procedure:
-
Prepare a mixture of 2-chloro-5-hydroxypyridine (10 g, 77.2 mmol) in concentrated sulfuric acid (50 ml) in a flask cooled to 0°C.
-
Add potassium nitrate (14 g, 138.4 mmol) in several portions to the cooled mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, pour the reaction mixture over crushed ice.
-
Collect the resulting solid by filtration and dry to yield 6-chloro-3-hydroxy-2-nitropyridine (10.5 g, 78% yield).
Mandatory Visualization
Caption: General mechanism of electrophilic nitration of hydroxypyridines.
Caption: Tautomeric equilibria of hydroxypyridines.
Caption: General experimental workflow for the nitration of hydroxypyridines.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Hydroxy-6-methyl-5-nitropyridine in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-Hydroxy-6-methyl-5-nitropyridine as a key intermediate in the synthesis of modern insecticides. The focus is on a strategic synthetic pathway that transforms this precursor into potent insecticidal compounds, highlighting its importance in the development of novel crop protection agents.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various agrochemicals. Its chemical structure, featuring reactive hydroxyl and nitro groups on a pyridine ring, allows for diverse functionalization, making it an ideal starting material for the creation of complex, biologically active molecules. This document outlines a primary synthetic route involving the conversion of this compound to a key chloro-intermediate, which is then further elaborated to yield insecticides. This pathway is particularly relevant for the synthesis of neonicotinoids and sulfoximines, two important classes of insecticides that act on the central nervous system of insects.[1]
Synthetic Pathway Overview
The principal synthetic strategy involves a two-step process:
-
Chlorination: The hydroxyl group of this compound is replaced with a chlorine atom to form 2-chloro-6-methyl-5-nitropyridine. This transformation is a critical step as it activates the pyridine ring for subsequent nucleophilic substitution reactions.
-
Coupling and Derivatization: The resulting 2-chloro-6-methyl-5-nitropyridine is then coupled with various amines or other nucleophiles, followed by further chemical modifications to introduce the pharmacophore responsible for insecticidal activity.
This approach offers a modular and efficient way to access a range of insecticidal analogues for structure-activity relationship (SAR) studies and the development of new active ingredients.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methyl-5-nitropyridine
This protocol details the chlorination of this compound. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being common choices.
Method A: Using Phosphorus Oxychloride and Phosphorus Pentachloride
-
Reaction: this compound + POCl₃ + PCl₅ → 2-chloro-6-methyl-5-nitropyridine
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (0.1 mol), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mol).
-
Stir the mixture and heat to 100-105°C for 5 hours.[2]
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Extract the aqueous layer three times with dichloromethane (60 g each).
-
Combine the organic phases, wash with 20 g of saturated brine, and dry over anhydrous sodium sulfate.
-
Recover the dichloromethane by distillation and dry the resulting solid to obtain 2-chloro-6-methyl-5-nitropyridine.
-
Method B: Using Thionyl Chloride and a Catalyst
-
Reaction: this compound + SOCl₂ --(DMF)--> 2-chloro-6-methyl-5-nitropyridine
-
Procedure:
-
To a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add N,N-dimethylformamide (50 g), thionyl chloride (40 g), and this compound (0.1 mol).
-
Stir the reaction mixture at 75-80°C for 8 hours.[3]
-
Recover the excess thionyl chloride by distillation under reduced pressure.
-
Cool the residue to 25°C and dissolve it in 100 g of dichloromethane.
-
Pour the solution into 100 g of ice water and stir thoroughly.
-
Neutralize to pH 8-9 with a 40 wt% aqueous sodium hydroxide solution and separate the layers.
-
Extract the aqueous layer three times with dichloromethane (20 g each).
-
Combine the organic phases, wash with 20 g of saturated brine, and dry over anhydrous sodium sulfate.
-
Recover the dichloromethane by distillation and dry the product to yield 2-chloro-6-methyl-5-nitropyridine.
-
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| A | POCl₃, PCl₅ | 100-105 | 5 | 95.3 | 99.8 | [2] |
| B | SOCl₂, N,N-dimethylformamide (catalyst) | 75-80 | 8 | 92.7 | 99.5 | [3] |
Table 1. Comparison of Chlorination Protocols for this compound.
Protocol 2: Illustrative Synthesis of a Neonicotinoid Precursor
While a direct synthesis of a commercial insecticide from 2-chloro-6-methyl-5-nitropyridine is not explicitly detailed in the provided search results, the synthesis of the key neonicotinoid intermediate, 2-chloro-5-(chloromethyl)pyridine, from the related 2-chloro-5-methylpyridine provides a model for the subsequent steps.[4] The nitro group in 2-chloro-6-methyl-5-nitropyridine can be reduced to an amino group, which can then be further functionalized to build the neonicotinoid scaffold.
Conceptual Steps for Neonicotinoid Synthesis:
-
Reduction of the Nitro Group: The nitro group of 2-chloro-6-methyl-5-nitropyridine is reduced to an amino group (2-chloro-6-methyl-5-aminopyridine) using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation.
-
Formation of the Imidazolidine Ring: The resulting aminopyridine is then reacted with N-(1-chloro-2-nitroethenyl)methanamine or a similar reagent to construct the core imidazolidine ring characteristic of many neonicotinoids.
-
Further Derivatization: Additional modifications to the side chain can be performed to optimize insecticidal activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the mode of action of neonicotinoid insecticides.
Caption: Synthetic pathway from this compound to an insecticide.
Caption: Mode of action of neonicotinoid insecticides at the synaptic cleft.
Applications in Insecticide Discovery
The derivatization of the 2-chloro-6-methyl-5-nitropyridine intermediate opens avenues for the discovery of new insecticidal compounds. For instance, the synthesis of sulfoximine insecticides like sulfoxaflor involves the reaction of a substituted pyridine with a sulfoximine moiety.[5][6] The 2-chloro-6-methyl-5-nitropyridine can be a starting point for creating analogues of such insecticides.
Researchers can explore various modifications, including:
-
Substitution at the 2-position: Replacing the chlorine with different nucleophiles to introduce diverse functional groups.
-
Modification of the nitro group: Reduction to an amine followed by acylation, alkylation, or formation of heterocyclic rings.
-
Introduction of a trifluoromethyl group: The trifluoromethylpyridine moiety is a key structural motif in many modern agrochemicals, and synthetic routes to introduce this group can be explored.[7]
By systematically modifying the structure of the pyridine intermediate, new compounds with improved insecticidal potency, altered spectrum of activity, and better safety profiles can be developed. The protocols and synthetic strategies outlined in this document provide a solid foundation for such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Hydroxy-6-methyl-5-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for the preparation of this compound:
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Route 1: Nitration of 2-Hydroxy-6-methylpyridine. This is a direct approach where the starting material is nitrated using a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Route 2: Diazotization and Hydrolysis of 2-Amino-6-methyl-5-nitropyridine. This route involves the nitration of 2-amino-6-methylpyridine, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Q2: What are the critical parameters affecting the yield of the nitration reaction?
Several factors significantly influence the yield and selectivity of the nitration of 2-hydroxy-6-methylpyridine:
-
Temperature: Precise temperature control is crucial to prevent over-nitration and the formation of byproducts.
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, a mixture of nitric and sulfuric acid) are critical.
-
Ratio of Reactants: The molar ratio of the substrate to the nitrating agent must be carefully optimized.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged times can lead to degradation or side reactions.
-
Work-up Procedure: The method of quenching the reaction and isolating the product can impact the final yield and purity.
Q3: What are the common side products, and how can they be minimized?
Common side products in the synthesis of this compound can include:
-
Dinitro compounds: Over-nitration can lead to the formation of dinitrated pyridines. This can be minimized by controlling the reaction temperature and using a stoichiometric amount of the nitrating agent.
-
Isomers: Nitration of 2-hydroxy-6-methylpyridine can potentially yield other isomers, such as 2-hydroxy-6-methyl-3-nitropyridine. The regioselectivity is influenced by the directing effects of the hydroxyl and methyl groups.
-
Oxidation products: The strong oxidizing nature of the nitrating mixture can lead to the formation of undesired oxidation byproducts.
Q4: What are the recommended purification methods for this compound?
The primary purification method for this compound is recrystallization. Common solvents for recrystallization include hot water or aqueous ethanol. The choice of solvent depends on the solubility of the product and impurities.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the quality and concentration of the reagents, especially the nitrating agent. |
| Incorrect Reaction Temperature | - Maintain the recommended reaction temperature using a controlled cooling/heating bath. For nitration reactions, a low temperature is often crucial to prevent side reactions and decomposition. |
| Poor Quality Starting Material | - Ensure the purity of the 2-hydroxy-6-methylpyridine or 2-amino-6-methylpyridine starting material. Impurities can interfere with the reaction. |
| Inefficient Product Isolation | - During the work-up, ensure the pH is adjusted correctly to precipitate the product fully.- Use an appropriate solvent for extraction if the product is not precipitating. |
Formation of Multiple Products (Low Purity)
| Potential Cause | Recommended Solution |
| Over-nitration | - Reduce the amount of nitrating agent used. Aim for a molar ratio closer to 1:1 (substrate:nitrating agent).- Lower the reaction temperature and shorten the reaction time. |
| Formation of Isomers | - The formation of isomers is dictated by the electronics of the pyridine ring. While difficult to eliminate completely, purification by recrystallization can help isolate the desired 5-nitro isomer. |
| Presence of Starting Material | - Increase the reaction time or slightly increase the amount of nitrating agent. Monitor by TLC to find the optimal point before significant side product formation occurs. |
Experimental Protocols
Protocol 1: Nitration of 2-Hydroxy-6-methylpyridine
This protocol is adapted from analogous preparations of nitropyridines.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-6-methylpyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Precipitation and Filtration: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain pure this compound.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of similar nitropyridine syntheses. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Nitrating Agent on Yield (General Nitration of Hydroxypyridines)
| Nitrating Agent | Temperature (°C) | Typical Yield Range (%) |
| HNO₃ / H₂SO₄ | 0 - 10 | 60 - 80 |
| Fuming HNO₃ | 0 - 5 | 50 - 70 |
| KNO₃ / H₂SO₄ | 10 - 20 | 65 - 85 |
Table 2: Effect of Temperature on Yield (General Nitration of Hydroxypyridines)
| Temperature (°C) | Typical Yield Range (%) | Observations |
| -10 to 0 | 55 - 70 | Slower reaction rate, potentially incomplete conversion. |
| 0 to 10 | 70 - 85 | Optimal balance of reaction rate and selectivity. |
| 10 to 25 | 60 - 75 | Increased formation of byproducts and potential for over-nitration. |
| > 25 | < 60 | Significant decomposition and formation of side products. |
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following workflow diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: Scale-Up of 2-Hydroxy-6-methyl-5-nitropyridine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 2-Hydroxy-6-methyl-5-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent industrial synthesis involves the nitration of 2-Hydroxy-6-methylpyridine using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway, which can cause a rapid increase in temperature and pressure, and in worst-case scenarios, an explosion. Diazonium salts, if formed from side reactions with any precursor amines, can also be explosive when isolated and dry.[1] Therefore, a thorough thermal hazard assessment and robust temperature control are critical.
Q3: What are the key challenges in ensuring product purity during scale-up?
A3: Key challenges include controlling the formation of isomers (e.g., 3-nitro and other dinitro isomers), minimizing over-nitration, and removing unreacted starting materials and process-related impurities. The purification process itself, often involving recrystallization, can be challenging to optimize for large batches to ensure consistent purity and yield.
Q4: How can wastewater generation be minimized during production?
A4: Traditional nitration and purification processes can generate significant acidic wastewater. One-pot synthesis methods, where sequential reaction steps are carried out in the same reactor, can significantly reduce wastewater by minimizing intermediate work-up and purification steps.[2] Additionally, optimizing the quenching and neutralization steps can help in reducing the volume of aqueous waste.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient nitrating agent or reaction time. | Ensure the correct stoichiometry of nitric acid is used. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. |
| Low reaction temperature leading to slow reaction kinetics. | Gradually increase the reaction temperature while carefully monitoring the exotherm. Ensure the temperature is maintained within the optimal range for the reaction. | |
| Product loss during work-up and isolation. | Optimize the pH for precipitation during neutralization. Use an appropriate solvent for extraction and recrystallization to maximize product recovery. | |
| Formation of Impurities (e.g., Isomers, Dinitro compounds) | High reaction temperature favoring the formation of side products. | Maintain strict temperature control throughout the reaction. A lower temperature generally favors the desired mono-nitration product. |
| Incorrect stoichiometry of the nitrating agent. | Use a minimal excess of the nitrating agent to reduce the likelihood of over-nitration. | |
| Inefficient mixing leading to localized "hot spots". | Ensure vigorous and efficient agitation to maintain a uniform temperature and concentration profile throughout the reactor. | |
| Poor Product Color (e.g., yellow to brown) | Presence of residual impurities or degradation products. | Optimize the recrystallization process, potentially using activated carbon to remove colored impurities. Ensure the product is thoroughly dried to remove residual solvents. |
| Product instability at high temperatures or exposure to light. | Dry the product at a moderate temperature and store it in a cool, dark place away from direct light. | |
| Difficulty in Filtration | Fine particle size of the precipitated product. | Control the rate of neutralization and cooling during precipitation to encourage the formation of larger crystals. Consider aging the slurry before filtration. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from general nitration procedures for hydroxypyridines.
Materials:
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2-Hydroxy-6-methylpyridine
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath.
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Slowly add 2-Hydroxy-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
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Add the nitrating mixture dropwise to the solution of 2-Hydroxy-6-methylpyridine, ensuring the internal temperature does not exceed 10-15 °C.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) and monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the resulting solution with a sodium hydroxide solution to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Scale-Up Considerations and Pilot Plant Protocol Outline
This outlines a general approach for scaling up the synthesis. A thorough process safety review is mandatory before implementation.
Key Scale-Up Parameters:
| Parameter | Lab-Scale | Pilot-Scale Consideration |
| Batch Size | Grams | Kilograms |
| Reactor | Glass Flask | Glass-lined or Stainless Steel Reactor |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (ensure proper mixing) |
| Temperature Control | Ice Bath | Jacketed Reactor with a Chiller/Heater Unit |
| Reagent Addition | Dropping Funnel | Dosing Pump for controlled addition rate |
| Work-up | Beaker with Ice | Quench Tank with controlled addition of reaction mass to ice/water |
| Filtration | Buchner Funnel | Centrifuge or Filter Press |
Pilot Plant Protocol Outline:
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Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems are operational.
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Charging: Charge concentrated sulfuric acid to the reactor and cool to the desired starting temperature using the jacket cooling system.
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Substrate Addition: Slowly add 2-Hydroxy-6-methylpyridine to the sulfuric acid, monitoring the temperature closely.
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Nitrating Agent Preparation: Prepare the nitrating mixture in a separate, suitable vessel with cooling.
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Nitration: Add the nitrating mixture to the reactor at a controlled rate via a dosing pump, ensuring the temperature remains within the safe operating limits determined by a risk assessment.
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Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., HPLC).
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Quenching: Once the reaction is complete, transfer the reaction mass to a quench tank containing ice and water at a controlled rate.
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Neutralization and Isolation: Neutralize the quenched mixture with a base to precipitate the product. Isolate the product using a centrifuge or filter press.
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Washing and Drying: Wash the isolated product with water and dry it in a suitable dryer.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Purification of 2-Hydroxy-6-methyl-5-nitropyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxy-6-methyl-5-nitropyridine by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Experimental Protocols
A general protocol for the recrystallization of a related compound, 2-hydroxy-5-nitropyridine, is provided below and can be adapted for this compound. The choice of solvent is critical and may require small-scale trials with solvents such as water, ethanol, or isopropanol, which have been shown to be effective for similar nitropyridine compounds.[1][2][3]
General Recrystallization Protocol:
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., deionized water, 95% ethanol, or isopropanol) and heat the mixture gently. If the solid dissolves completely in the hot solvent and precipitates upon cooling, the solvent is likely suitable.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. This is achieved by adding the solvent in small portions while continuously heating and swirling the flask.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature below the compound's melting point. The final product should be a pale yellow to light brown crystalline solid.[4]
Data Presentation
| Parameter | Information | Source |
| Appearance | Pale yellow to light brown crystalline powder | [4] |
| Purity (Typical) | ≥98% | [4] |
| Recrystallization Solvents for Related Compounds | Hot Water, Isopropanol, Ethanol, Ether-petroleum ether | [1][2][3][6] |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: There are a few possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You will need to perform solvent screening tests with other potential solvents like ethanol, isopropanol, or a mixed solvent system.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but a solid remains, you should perform a hot filtration to remove the insoluble material.
Q2: No crystals are forming upon cooling.
A2: This is a common issue that can be resolved with the following steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for crystallization.
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Reduce Solvent Volume: It is possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the solution in an ice bath for a longer period to further decrease the solubility of your compound.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
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Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.
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Lower the Cooling Temperature Slowly: Allow the solution to cool very gradually to room temperature before placing it in an ice bath.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be due to several factors:
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Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent will result in a significant amount of the product remaining in the solution upon cooling. Use the minimum amount of hot solvent necessary for dissolution.
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Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
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Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can lead to the loss of some product. Use only a small amount to rinse away impurities.
Visual Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Recrystallization workflow for purification.
References
- 1. prepchem.com [prepchem.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 98% | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
identifying common impurities in 2-Hydroxy-6-methyl-5-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, typically proceeding through the nitration of 2-amino-6-methylpyridine followed by hydrolysis, is prone to the formation of several impurities. The most prevalent of these are:
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Regioisomeric Impurity: 2-Hydroxy-6-methyl-3-nitropyridine is the most common isomeric impurity. Its formation is a direct consequence of the nitration of the 2-amino-6-methylpyridine precursor, where the nitro group can add at either the 3- or 5-position of the pyridine ring.
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Unreacted Intermediate: Residual 2-Amino-6-methyl-5-nitropyridine can be present if the hydrolysis of the amino group to the hydroxyl group is incomplete.
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Over-nitration Products: Although generally less common with deactivated pyridine rings, dinitrated species can form under harsh nitration conditions.[1]
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Starting Material: Unreacted 2-amino-6-methylpyridine may also be carried through the synthesis.
Q2: How can I minimize the formation of the 2-Hydroxy-6-methyl-3-nitropyridine regioisomer?
Controlling the regioselectivity of the initial nitration step is crucial. Key strategies include:
-
Temperature Control: Maintaining a low and consistent reaction temperature during the addition of the nitrating agent can favor the formation of the desired 5-nitro isomer.
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Nitrating Agent Stoichiometry: Using a minimal excess of the nitrating agent helps to prevent side reactions, including the formation of the 3-nitro isomer and dinitrated products.[1]
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Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent ensures a low instantaneous concentration, which can improve regioselectivity.[1]
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is a powerful technique for separating the target compound from its isomers and other impurities. A UV detector is typically used for quantification.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is invaluable for the definitive identification of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities. Comparing the spectra of the product mixture to that of the pure compound can reveal the presence of isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete nitration of the starting material. 2. Incomplete hydrolysis of the amino intermediate. 3. Product loss during workup and purification. | 1. Monitor the nitration reaction by TLC or HPLC to ensure complete consumption of the starting material. Consider slightly increasing the reaction time or temperature if necessary. 2. Ensure the hydrolysis conditions (e.g., temperature, reaction time, reagent concentration) are optimal. Monitor the reaction progress. 3. Optimize the extraction and recrystallization procedures to minimize product loss. |
| High Levels of 2-Hydroxy-6-methyl-3-nitropyridine Impurity | 1. Reaction temperature during nitration was too high. 2. Rapid addition of the nitrating agent. | 1. Maintain a lower and more controlled temperature during the nitration step. An ice bath is recommended. 2. Add the nitrating agent dropwise with vigorous stirring to ensure good mixing and heat dissipation. |
| Presence of Unreacted 2-Amino-6-methyl-5-nitropyridine | 1. Insufficient reaction time or temperature for the hydrolysis step. 2. Inadequate concentration of the hydrolyzing agent. | 1. Increase the reaction time or temperature for the hydrolysis step, monitoring the reaction by TLC or HPLC until the starting material is consumed. 2. Ensure the appropriate stoichiometry of the reagent used for hydrolysis. |
| Dark-colored Product or Presence of Tarry Byproducts | 1. Overheating during the nitration or hydrolysis steps. 2. Use of impure starting materials or reagents. | 1. Maintain strict temperature control throughout the synthesis. 2. Use high-purity starting materials and reagents. Consider purification of the starting 2-amino-6-methylpyridine if necessary. |
Quantitative Data Summary
The following table provides an example of a typical impurity profile for a synthesis of this compound, as determined by HPLC analysis. Please note that these values can vary significantly depending on the specific reaction conditions.
| Compound | Retention Time (min) | Typical Abundance (%) |
| 2-Hydroxy-6-methyl-3-nitropyridine | 8.5 | 2 - 10 |
| 2-Amino-6-methyl-5-nitropyridine | 10.2 | < 1 |
| This compound (Product) | 12.1 | > 90 |
| Dinitrated Byproducts | Variable | < 0.5 |
Experimental Protocols
Synthesis of 2-Amino-6-methyl-5-nitropyridine (Intermediate)
This protocol is adapted from a general procedure for the nitration of 2-amino-6-methylpyridine.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonium Hydroxide solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an ammonium hydroxide solution to precipitate the crude product.
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Filter the solid, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-6-methyl-5-nitropyridine.
Synthesis of this compound (Final Product)
This protocol describes the hydrolysis of the amino intermediate.
Materials:
-
2-Amino-6-methyl-5-nitropyridine
-
Sodium Nitrite
-
Concentrated Sulfuric Acid
-
Water
-
Ice
Procedure:
-
Dissolve 2-amino-6-methyl-5-nitropyridine in a mixture of sulfuric acid and water, and cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite in water.
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Slowly add the sodium nitrite solution to the cooled solution of the amino compound, maintaining the temperature below 5 °C. This will form the diazonium salt.
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After the addition is complete, continue stirring the mixture in the ice bath for a short period.
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Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. The evolution of nitrogen gas will be observed.
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After the gas evolution ceases, cool the reaction mixture and collect the precipitated product by filtration.
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Wash the product with cold water and dry.
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The crude this compound can be purified by recrystallization.
HPLC Method for Impurity Profiling
The following is a general HPLC method that can be optimized for the analysis of this compound and its impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: Start with a high percentage of A and gradually increase the percentage of B over time. A typical gradient might be: 0-5 min, 95% A; 5-25 min, ramp to 5% A; 25-30 min, hold at 5% A.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Managing Side Reactions in the Nitration of 2-Hydroxypyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of 2-hydroxypyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-hydroxypyridine in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon addition of the nitrating agent. What is the likely cause and how can I prevent it?
A: A dark coloration is typically indicative of oxidation side reactions. 2-Hydroxypyridine and its tautomer, 2-pyridone, are susceptible to oxidation by strong nitrating agents, especially at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, by using an ice or ice-salt bath.[1]
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Nitrating Agent: Consider using a milder nitrating agent. A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid can reduce oxidation side reactions compared to fuming nitric acid.[2]
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Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side products.
Q2: I obtained a mixture of 3-nitro and 5-nitro isomers. How can I improve the regioselectivity of the reaction?
A: The formation of multiple isomers is a common challenge due to the tautomeric nature of 2-hydroxypyridine. The 2-hydroxypyridine tautomer directs nitration to the 3- and 5-positions, while the 2-pyridone tautomer can exhibit different directing effects. The solvent plays a significant role in the tautomeric equilibrium.
Troubleshooting Steps:
-
Solvent System: The choice of solvent can influence the ratio of tautomers. Non-polar solvents favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[3] Experimenting with different solvent systems (e.g., concentrated sulfuric acid, acetic anhydride) may alter the isomer ratio.
-
Nitrating Agent: The nature of the nitrating agent can also affect regioselectivity. For instance, nitration of 3-hydroxypyridine occurs at the 2-position when it reacts as its conjugate acid.[4] The reaction conditions for 2-hydroxypyridine can similarly influence the reactive species and, consequently, the position of nitration.
Q3: My analysis shows the presence of dinitrated products. How can I avoid over-nitration?
A: Dinitration occurs when the initially formed mononitro-2-hydroxypyridine undergoes a second nitration. This is more likely to happen with an excess of the nitrating agent or at higher temperatures.
Troubleshooting Steps:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-hydroxypyridine. This maintains a low concentration of the nitrating species and favors monosubstitution.[5]
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Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
Q4: The yield of my desired nitrated product is consistently low, even with minimal side product formation. What are other potential issues?
A: Low yields can result from incomplete reaction or product loss during workup and purification.
Troubleshooting Steps:
-
Reaction Time and Temperature: While low temperatures are crucial to minimize side reactions, the reaction may proceed very slowly. Allow for sufficient reaction time at the controlled temperature. You can monitor the reaction to determine the optimal time.
-
Workup Procedure: Ensure proper workup to isolate the product. Neutralization of the acidic reaction mixture should be done carefully, keeping the temperature low to prevent hydrolysis or degradation of the product. The pH of the solution can be critical for efficient precipitation.
-
Purity of Starting Material: Impurities in the starting 2-hydroxypyridine can interfere with the reaction. Ensure the starting material is of high purity.
Frequently Asked Questions (FAQs)
Q: What are the main side products in the nitration of 2-hydroxypyridine?
A: The most common side products are regioisomers (typically 3-nitro- and 5-nitro-2-hydroxypyridine), dinitrated products (e.g., 3,5-dinitro-2-hydroxypyridine), and products of oxidative degradation, which often appear as dark, tarry materials.
Q: How does the tautomerism of 2-hydroxypyridine affect its nitration?
A: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[3][6] The hydroxyl group in the 2-hydroxypyridine form is an activating, ortho-para directing group, favoring nitration at positions 3 and 5. The 2-pyridone form has a different electronic distribution and can lead to different regiochemical outcomes. The position of this equilibrium is influenced by the solvent, with polar solvents favoring the 2-pyridone tautomer.[3][7]
Q: What analytical techniques are best for monitoring the reaction and characterizing the products?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress to track the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the different isomers and byproducts in the reaction mixture.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the purified products and can be used to determine the ratio of isomers in a mixture.[10]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and outcomes for the nitration of hydroxypyridines from literature sources. These can serve as a starting point for optimization.
Table 1: Nitration of 2-Hydroxypyridine to 2-Hydroxy-3-nitropyridine [1]
| Nitrating Agent | Solvent | Temperature | Reaction Time | Key Observations |
| 60-75% Nitric Acid | Pyridine | Ice bath | 20-40 min | The process involves repeated additions of nitric acid with intermittent concentration of the solvent. |
Table 2: Nitration of 3-Hydroxypyridine to 3-Hydroxy-2-nitropyridine [2]
| Nitrating Agent | Solvent | Temperature | Molar Ratio (Substrate:KNO₃) | Yield | Notes |
| Anhydrous KNO₃ | Concentrated H₂SO₄ | 40°C | 1:1.2 | 49.7% | This method is reported to reduce oxidation side reactions. |
Experimental Protocols
Protocol 1: Preparation of 2-Hydroxy-3-nitropyridine [1]
-
Dissolve 2-hydroxypyridine in pyridine in a reaction flask.
-
Place the reaction flask in an ice bath to cool the solution.
-
Dropwise, add 60-75% nitric acid to the cooled solution with stirring.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.
-
Concentrate the reaction mixture to half of its original volume.
-
Repeat the addition of nitric acid and reaction steps 3-5 for a total of 3-5 times.
-
After the final reaction cycle, carefully neutralize the mixed solution with an alkaline solution (e.g., sodium hydroxide, sodium carbonate) to a neutral pH while cooling in an ice bath.
-
Perform a suitable workup (e.g., extraction, crystallization) to isolate the 2-hydroxy-3-nitropyridine product.
Visualizations
Caption: Reaction pathways in the nitration of 2-hydroxypyridine.
Caption: Troubleshooting workflow for nitration of 2-hydroxypyridine.
Caption: Influence of tautomerism on nitration reactivity.
References
- 1. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxy-6-methyl-5-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Hydroxy-6-methyl-5-nitropyridine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the electrophilic nitration of 2-hydroxy-6-methylpyridine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to form the reactive nitronium ion (NO₂⁺).[1] An alternative method involves the hydrolysis of 2-amino-5-nitro-6-methylpyridine.[2]
Q2: What are the critical parameters to control during the nitration of 2-hydroxy-6-methylpyridine?
Successful nitration to obtain this compound with high yield and purity is dependent on several key parameters:
-
Temperature: Strict temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.[1]
-
Nitrating Agent Concentration: The choice and concentration of the nitrating agent significantly influence the reaction's outcome.
-
Ratio of Reactants: The molar ratio of the substrate to the nitrating agent requires careful optimization.
-
Work-up Procedure: The method used to quench the reaction and precipitate the product can impact the final yield and purity.
Q3: What are the primary safety concerns when working with nitration reactions?
Nitration reactions are highly exothermic and can be hazardous if not handled properly. Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful, slow addition of reagents to control the reaction temperature and prevent runaway reactions.
-
Having an ice bath readily available for cooling in case of an unexpected exotherm.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Nitronium Ion Formation | Ensure the use of concentrated sulfuric acid to effectively generate the nitronium ion from nitric acid. The combination of these two acids is critical for the reaction to proceed.[3] |
| Incorrect Reaction Temperature | Maintain a low temperature during the addition of the nitrating agent to prevent decomposition of the starting material or product. For a similar reaction, the temperature was maintained at 130°C during the acid addition.[4] However, for other nitrations, lower temperatures are often recommended. It is crucial to monitor and control the temperature throughout the reaction. |
| Insufficient Reaction Time | Allow the reaction to proceed for a sufficient duration. Reaction times can vary, with some procedures lasting for several hours. For instance, a one-pot synthesis of a related compound involves a 4-5 hour reaction time.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Improper Work-up | The product is typically isolated by pouring the reaction mixture onto ice, followed by neutralization to precipitate the product.[4] Ensure the pH is adjusted correctly to maximize precipitation. |
Problem 2: Formation of Multiple Products (Isomers)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Regioselectivity | The hydroxyl and methyl groups on the pyridine ring direct the position of nitration. The formation of other isomers, such as 2-Hydroxy-6-methyl-3-nitropyridine, is possible. The reaction conditions, particularly temperature and the nitrating agent used, can influence the regioselectivity. |
| Difficult Purification | The separation of nitropyridine isomers can be challenging due to their similar physical properties. Recrystallization from a suitable solvent, such as hot water, is a common purification method.[4] Column chromatography may also be necessary to achieve high purity. |
Problem 3: Product is Dark-Colored or Contains Impurities
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation Side Reactions | Over-oxidation of the pyridine ring can lead to the formation of colored byproducts. Using a milder nitrating agent, such as potassium nitrate in sulfuric acid, can help minimize these side reactions.[6] |
| Incomplete Reaction | The presence of unreacted starting material can contaminate the final product. Ensure the reaction goes to completion by monitoring with TLC. Adjusting the reaction time or the stoichiometry of the nitrating agent may be necessary. |
| Degradation during Work-up | Excessive heat or extreme pH during the work-up process can lead to product degradation. Maintain low temperatures during quenching and neutralization steps. |
Experimental Protocols
Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine (Illustrative Protocol for a Related Isomer)
This protocol describes the synthesis of a related isomer and can be adapted as a starting point for the synthesis of this compound.
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Aqueous ammonia
Procedure:
-
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[4]
-
Prepare a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.[4]
-
Slowly add the acid mixture to the flask, maintaining the temperature at 130°C. The reaction is exothermic and will produce foam.[4]
-
After the addition is complete, pour the colored solution onto 300 g of ice.[4]
-
Neutralize the solution to a pH of approximately 3-4 with aqueous ammonia to precipitate the product.[4]
-
Collect the precipitate by filtration, wash with water, and dry.[4]
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.[4]
Visualizations
General Nitration Reaction Workflow
Caption: General workflow for the nitration of 2-hydroxy-6-methylpyridine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Navigating the Stability of 2-Hydroxy-6-methyl-5-nitropyridine in Acidic Environments: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount. This technical support center provides essential guidance on the stability and degradation of 2-Hydroxy-6-methyl-5-nitropyridine under acidic conditions, offering troubleshooting advice and answers to frequently asked questions to support your experimental work.
While specific experimental data on the forced degradation of this compound is not extensively available in published literature, this guide provides insights based on the chemical properties of its functional groups and general principles of stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Based on the structure of this compound, several degradation pathways can be postulated under acidic conditions. The pyridine ring is generally stable, but the substituents influence its reactivity. Potential degradation pathways include:
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Hydrolysis of the Nitro Group: While typically stable, under harsh acidic conditions and elevated temperatures, the nitro group could potentially be hydrolyzed to a hydroxyl group, though this is a less common reaction.
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Ring Opening: Extreme acidic and oxidative conditions could lead to the opening of the pyridine ring.
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Further Nitration or Other Electrophilic Substitution: In the presence of strong nitrating acids (e.g., a mixture of nitric and sulfuric acid), further nitration might occur, although the existing deactivating nitro group would make this challenging.
It is important to note that pyridines are generally stable and relatively unreactive towards electrophiles at the ring carbon atoms.[1]
Q2: What are the initial steps I should take when investigating the acidic degradation of this compound?
A2: A forced degradation study is a systematic way to investigate the stability of a compound.[2][3] The initial steps should involve subjecting a solution of this compound to various acidic conditions. Key parameters to vary include:
-
Acid Type: Use common laboratory acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
-
Acid Concentration: Test a range of concentrations, for example, from 0.1 N to 1 N.
-
Temperature: Conduct experiments at ambient temperature and elevated temperatures (e.g., 50-80°C) to accelerate degradation.[2]
-
Time: Sample the reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its potential degradants?
A3: A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique.
-
Method Development: A reversed-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all components.
-
Detection: The wavelength for UV detection should be chosen based on the UV-Vis spectrum of this compound to ensure maximum sensitivity for the parent compound and its potential degradants.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound, ensuring that no co-eluting degradants are present.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic stability testing of this compound.
| Issue | Possible Cause | Recommended Solution |
| No degradation is observed under initial stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions. This can be achieved by increasing the acid concentration, raising the temperature, or extending the exposure time.[2] |
| The parent compound degrades too quickly, making it difficult to identify intermediates. | The stress conditions are too harsh. | Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or shorten the sampling intervals. The goal is to achieve a target degradation of 5-20%.[4] |
| Poor resolution between the parent peak and degradation product peaks in the chromatogram. | The analytical method is not optimized. | Modify the HPLC method. This could involve changing the mobile phase composition, adjusting the pH of the aqueous phase, changing the column, or altering the gradient profile. |
| Mass balance is not within the acceptable range (typically 90-110%). | Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). The response factors of the degradation products may be significantly different from the parent compound. | Use a more universal detection method like a mass spectrometer (LC-MS) to identify all degradation products. If using UV detection, determine the relative response factors for the major degradants to correct the area percentages. |
Experimental Protocols
A general protocol for a forced degradation study under acidic conditions is provided below. This should be adapted based on the specific objectives of the study.
Protocol: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
For each acid condition (e.g., 0.1 N HCl, 1 N HCl, 0.1 N H₂SO₄, 1 N H₂SO₄), mix a known volume of the stock solution with the acid solution in a suitable reaction vessel.
-
Prepare a control sample by diluting the stock solution with the dissolution solvent instead of acid.
-
Place the samples in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 60°C).
-
-
Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn samples with a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
-
Determine the degradation rate and pathway if possible.
-
Visualizing the Process
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the acidic degradation study.
Caption: Troubleshooting workflow for degradation studies.
References
Technical Support Center: Regioselective Nitration of Hydroxypyridines
Welcome to the technical support center for the regioselective nitration of hydroxypyridines. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during these critical electrophilic aromatic substitution reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of hydroxypyridines challenging in terms of regioselectivity?
The regioselectivity of hydroxypyridine nitration is complex due to the competing directing effects of the hydroxyl group and the pyridine ring nitrogen. The hydroxyl group is a strongly activating ortho, para-director, while the pyridine nitrogen is a deactivating meta-director. Furthermore, under the strongly acidic conditions typically used for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This significantly increases its electron-withdrawing effect, further deactivating the ring and reinforcing meta-direction. The final substitution pattern depends on a delicate balance of these electronic effects, steric hindrance, and the specific reaction conditions (e.g., acid concentration), which determine whether the reaction proceeds on the free base or the conjugate acid.[1]
Q2: What are the generally expected positions of nitration for the different hydroxypyridine isomers?
-
2-Hydroxypyridine (exists as 2-Pyridone): This substrate is electron-rich and typically nitrates on the free base form. The primary positions for nitration are C3 and C5, which are ortho and para to the hydroxyl group (and meta to the ring nitrogen).
-
3-Hydroxypyridine: Under strongly acidic conditions, this compound nitrates as its conjugate acid (protonated nitrogen). The -OH and -NH⁺- groups cooperatively direct the incoming nitro group to the C2 position.[1]
-
4-Hydroxypyridine (exists as 4-Pyridone): As an electron-rich pyridone, it reacts as the free base. The hydroxyl group strongly activates the C3 and C5 positions (ortho positions), making them the primary sites of nitration. This can often lead to dinitration under harsh conditions.[2]
Q3: My reaction is resulting in a low yield of the desired product. What are the common causes?
Low yields in pyridine nitration are common due to the deactivated nature of the pyridine ring, especially when protonated.[3] Several factors can contribute:
-
Harsh Reaction Conditions: While required, harsh conditions (strong acids, high temperatures) can lead to decomposition of the starting material or product, forming tars and other side products.
-
Over-Nitration: Highly activated substrates like pyridones can easily undergo multiple nitrations, consuming the desired mono-nitro product.[2]
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to poor conversion of the starting material.
-
Poor Work-up: The work-up procedure, especially the neutralization step, is critical. The product may be lost if the pH is not carefully controlled during precipitation.
Q4: Are there safer or more controllable alternatives to standard mixed acid (HNO₃/H₂SO₄)?
Yes, using a nitrate salt in sulfuric acid, such as potassium nitrate (KNO₃), is a common and effective alternative. This approach avoids the use of concentrated nitric acid, which can generate corrosive and hazardous acid mists. The nitrating agent (NO₂⁺) is generated in situ at a controlled rate, which can reduce oxidation side-reactions and improve safety and reproducibility.[4] Other nitrating systems include dinitrogen pentoxide (N₂O₅) and nitronium tetrafluoroborate (NO₂BF₄), though these are often more expensive and require specific handling procedures.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Poor or Incorrect Regioselectivity | Incorrect reaction conditions for the target isomer. Reaction proceeding on the wrong species (free base vs. conjugate acid). | For 3-HP targeting C2: Ensure high acidity (conc. H₂SO₄) to promote reaction on the conjugate acid.[1] For 2-HP/4-HP targeting C3/C5: Use the mildest effective conditions to favor reaction on the more activated free base. |
| Formation of Di-nitro Products | Reaction temperature is too high. Excess of nitrating agent used. Prolonged reaction time. | Reduce the reaction temperature. Use a smaller excess (e.g., 1.1-1.2 equivalents) of the nitrating agent. Monitor the reaction by TLC or LCMS and quench it once the mono-nitro product is maximized. |
| Low Yield / Significant Tar Formation | Reaction temperature is too high, causing decomposition. Nitrating agent was added too quickly, causing localized heating and side reactions. | Maintain strict temperature control using an ice or cooling bath. Add the nitrating agent dropwise or in small portions over an extended period. Ensure efficient stirring. |
| Starting Material Remains Unchanged | Reaction conditions are too mild (temperature too low, insufficient time). Insufficient amount of nitrating agent. | Gradually increase the reaction temperature or extend the reaction time, monitoring progress carefully. Ensure the correct stoichiometry of the nitrating agent is used. |
Data Presentation: Nitration Conditions and Yields
The following tables summarize reported yields for the nitration of various hydroxypyridine isomers under different conditions.
Table 1: Nitration of 3-Hydroxypyridine
| Nitrating Agent | Molar Ratio (HP:Nitrating Agent) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| KNO₃ | 1:1.2 | Conc. H₂SO₄ | 40 | 3-Hydroxy-2-nitropyridine | 49.7 | [4] |
| HNO₃ | N/A | Conc. H₂SO₄ | N/A | 3-Hydroxy-2-nitropyridine | N/A | [1] |
Table 2: Nitration of 2-Hydroxypyridine (2-Pyridone)
| Starting Material | Nitrating Agent | Solvent | Key Conditions | Product | Yield (%) | Reference |
| 2-Hydroxypyridine | HNO₃ (60-75%) | Pyridine | Ice bath, then RT | 2-Hydroxy-3-nitropyridine | High Purity | [5] |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | Conc. H₂SO₄ | One-pot nitration then diazotization | 2-Hydroxy-5-nitropyridine | 56.7 | [6] |
Table 3: Nitration of 4-Hydroxypyridine (4-Pyridone) and N-Oxide Analog
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Hydroxypyridine | HNO₃ / H₂SO₄ | N/A | N/A | 3,5-Dinitro-4-hydroxypyridine | N/A | [2] |
| Pyridine-N-Oxide | Fuming HNO₃ / H₂SO₄ | None | 125-130 | 4-Nitropyridine-N-oxide | 42 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine via KNO₃/H₂SO₄[4]
This protocol is adapted from a patented procedure for the regioselective nitration of 3-hydroxypyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid under agitation. Cool the mixture to the desired starting temperature (e.g., 30-40°C).
-
Addition of Nitrating Agent: Slowly add anhydrous potassium nitrate (KNO₃) (1.2 eq) in small portions to the stirred solution. Maintain the temperature at 40°C throughout the addition.
-
Reaction: Stir the reaction mixture at 40°C for 2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Slowly add solid sodium bicarbonate (NaHCO₃) to the aqueous solution in portions to adjust the pH to approximately 6.5. This should be done carefully to control foaming.
-
Isolation: Allow the mixture to stand overnight to ensure complete precipitation. Collect the solid product by filtration, wash with cold water, and dry to obtain 3-hydroxy-2-nitropyridine. The reported yield under these optimized conditions is 49.7%.
Protocol 2: Synthesis of 4-Nitropyridine-N-oxide[3]
This protocol describes the nitration of pyridine-N-oxide, a common strategy to introduce a nitro group at the 4-position, which can then be deoxygenated to 4-nitropyridine. A similar strategy can be applied to 4-hydroxypyridine by first protecting the hydroxyl group.
-
Preparation of Nitrating Acid: In a separate flask, carefully add fuming nitric acid (2.4 eq) to concentrated sulfuric acid (1.9 eq) while cooling in an ice bath. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: Place pyridine-N-oxide (1.0 eq) in a three-neck flask equipped with a stirrer, reflux condenser, and an addition funnel. Heat the pyridine-N-oxide to 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, causing a yellow solid to precipitate.
-
Isolation: Collect the solid by filtration. The crude product can be purified by recrystallization from acetone. The reported yield is 42%.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for the nitration of hydroxypyridines.
Caption: Troubleshooting decision tree for improving nitration regioselectivity.
Caption: Directing effects influencing regioselectivity in hydroxypyridines.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
byproduct formation in the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproduct formation during the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and its primary starting material?
The most prevalent synthetic pathway involves the nitration of a precursor molecule, typically 2-Amino-6-methylpyridine. This is followed by a diazotization reaction and subsequent hydrolysis to replace the amino group with a hydroxyl group. The initial nitration step is critical and is the primary source of byproduct formation.
Q2: I am observing a significant amount of a secondary isomer in my final product. What is this byproduct and why does it form?
The most common isomeric byproduct is 2-Hydroxy-6-methyl-3-nitropyridine. This arises from the initial nitration step of 2-Amino-6-methylpyridine. While the amino group strongly directs the incoming nitro group to the 5-position (para), some substitution also occurs at the 3-position (ortho). The typical ratio of 5-nitro to 3-nitro isomers can be around 9:1.[1] The formation of this byproduct is a direct consequence of the regioselectivity of the electrophilic aromatic substitution reaction.
Q3: My reaction is producing dark-colored, tar-like substances and the overall yield is low. What could be the cause?
The formation of dark, insoluble materials often indicates oxidative degradation. Strong nitrating agents, such as concentrated nitric and sulfuric acid mixtures, are powerful oxidants.[2] If the reaction temperature is not carefully controlled and exceeds the optimal range, these agents can cause the oxidative degradation of the pyridine ring or the methyl group, leading to complex mixtures and reduced yields.
Q4: After nitration of 2-Amino-6-methylpyridine, I isolated an unexpected intermediate. What could it be?
You may have isolated the 2-nitraminopyridine intermediate. In the nitration of aminopyridines, the initial attack can occur on the exocyclic amino group to form a nitramine (N-nitro compound).[1] This intermediate is often unstable and rearranges to the C-nitro isomers (the desired 5-nitro and the 3-nitro byproduct) under the acidic reaction conditions.[1] Isolating this intermediate suggests the rearrangement may be incomplete.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic steps for resolution.
Issue 1: High Levels of 3-Nitro Isomer Byproduct
If the ratio of the undesired 2-Hydroxy-6-methyl-3-nitropyridine is higher than expected, consider the following factors.
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Reaction Temperature: The selectivity of nitration is temperature-dependent.
-
Recommendation: Maintain a low and consistent temperature (e.g., 0-10°C) during the addition of the nitrating agent. Use an ice bath and monitor the internal temperature of the reaction vessel closely.
-
-
Rate of Addition: Adding the nitrating agent too quickly can cause localized temperature spikes, leading to decreased selectivity.
-
Recommendation: Add the mixed acid (or other nitrating agent) dropwise with vigorous stirring to ensure even heat distribution and reactant concentration.
-
Issue 2: Formation of Dinitro Byproducts
The presence of dinitrated species indicates that the reaction is too aggressive.
-
Concentration of Nitrating Agent: An excessive amount of nitric acid can lead to over-nitration.
-
Recommendation: Carefully control the stoichiometry. Optimize the molar ratio of the substrate to the nitrating agent. Refer to the data table below for guidance.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can promote a second nitration.
-
Recommendation: Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed.
-
Issue 3: Low Yield and Product Degradation
Low yields accompanied by dark coloration suggest that oxidative side reactions are occurring.
-
Temperature Control: This is the most critical factor.[3]
-
Recommendation: Ensure your cooling system is adequate. For larger-scale reactions, consider a more efficient cooling bath (e.g., ice-salt or a cryocooler).
-
-
Acid Concentration: Using fuming nitric or fuming sulfuric acid can significantly increase the oxidative potential of the reaction mixture.
-
Recommendation: Unless specifically required by the protocol, use standard concentrated acids. Ensure the sulfuric acid is of high purity and free of contaminants.
-
Below is a troubleshooting workflow to systematically address byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Data on Reaction Parameters
The following table summarizes how key reaction parameters can influence the yield of the desired product versus the formation of byproducts. The data is illustrative and based on general principles of pyridine nitration.
| Parameter | Condition A (Optimized) | Condition B (High Isomer) | Condition C (Degradation) |
| Temperature | 0 - 5°C | 20 - 25°C | > 40°C |
| Nitric Acid (molar eq.) | 1.1 | 1.1 | 2.0 |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Product Yield (%) | ~85% | ~70% | < 40% |
| 3-Nitro Isomer (%) | ~5% | ~15% | N/A |
| Other Byproducts (%) | < 10% | < 15% | > 60% |
Key Experimental Protocol
Synthesis of 2-Amino-6-methyl-5-nitropyridine
This protocol details the critical nitration step, which is the primary source of byproducts.
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C using an ice-salt bath. Slowly add concentrated nitric acid (1.1 molar equivalents) to the sulfuric acid while maintaining the temperature below 10°C.
-
Dissolution of Starting Material: In a separate reaction vessel, dissolve 2-Amino-6-methylpyridine (1.0 molar equivalent) in concentrated sulfuric acid at a temperature below 20°C. Cool this solution to 0°C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-Amino-6-methylpyridine over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer detectable.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Neutralization and Isolation: Slowly neutralize the cold aqueous solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 7-8 to ensure complete precipitation of the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to remove residual isomers and other impurities.[4]
Reaction Pathway and Byproduct Formation
The following diagram illustrates the reaction pathway from the starting material to the desired product and the key byproduct.
Caption: Reaction pathways in the nitration of 2-Amino-6-methylpyridine.
References
Technical Support Center: Spectroscopic Identification of 2-Hydroxy-6-methyl-5-nitropyridine and its Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate spectroscopic identification of 2-Hydroxy-6-methyl-5-nitropyridine and its potential impurities. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
A1: The most likely impurities in a sample of this compound depend on its synthetic route. A common method for its synthesis is the nitration of 2-Hydroxy-6-methylpyridine. Based on this, potential impurities include:
-
Unreacted Starting Material: 2-Hydroxy-6-methylpyridine.
-
Isomeric Byproducts: The nitration of 2-Hydroxy-6-methylpyridine can also yield other isomers, with 2-Hydroxy-6-methyl-3-nitropyridine being a significant possibility.
-
Over-nitrated Products: Although less common under controlled conditions, dinitro- derivatives could be present.
-
Residual Solvents and Reagents: Depending on the purification process, residual solvents or reagents from the synthesis may be present.
Q2: How can I distinguish between this compound and its 3-nitro isomer using ¹H NMR?
A2: The substitution pattern on the pyridine ring significantly influences the chemical shifts of the aromatic protons. In this compound, the two aromatic protons are adjacent (at C3 and C4). In the 3-nitro isomer, the aromatic protons are at C4 and C5. This difference in their relative positions and the electronic effects of the nitro group will result in distinct splitting patterns and chemical shifts, which can be used for unambiguous identification.
Q3: My mass spectrum shows a peak at m/z 109.13. What could this correspond to?
A3: A peak at m/z 109.13 likely corresponds to the molecular weight of the unreacted starting material, 2-Hydroxy-6-methylpyridine (C₆H₇NO).[1] This suggests an incomplete reaction or the presence of the starting material as an impurity.
Q4: The IR spectrum of my sample shows a broad peak around 3400 cm⁻¹. What does this indicate?
A4: A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of the peak suggests the presence of hydrogen bonding. This is an expected feature for this compound and its hydroxylated impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the spectroscopic analysis of this compound.
Issue 1: Unexpected peaks in the ¹H NMR spectrum.
-
Problem: Your ¹H NMR spectrum shows more peaks than expected for pure this compound.
-
Possible Cause & Solution:
-
Contamination with Starting Material: The presence of unreacted 2-Hydroxy-6-methylpyridine will result in an additional set of peaks. Compare your spectrum with a reference spectrum of the starting material to confirm.
-
Presence of Isomeric Impurities: The formation of isomers like 2-Hydroxy-6-methyl-3-nitropyridine during synthesis is a common issue. The different substitution pattern will lead to a distinct set of signals in the ¹H NMR spectrum.
-
Residual Solvents: Check for characteristic solvent peaks (e.g., acetone, DMSO, chloroform).
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Issue 2: Difficulty in assigning IR peaks for the nitro group.
-
Problem: You are unsure about the assignment of the nitro group stretches in your IR spectrum.
-
Possible Cause & Solution:
-
The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (typically around 1500-1560 cm⁻¹) and a symmetric stretch (typically around 1300-1370 cm⁻¹). The exact positions can be influenced by the electronic environment on the pyridine ring.
-
Compare your spectrum with a reference spectrum of this compound. The absence or significant shift of these bands in a suspected impurity can be a key differentiating factor.
-
Data Presentation
The following table summarizes the expected spectroscopic data for this compound and a potential starting material impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | C₆H₆N₂O₃ | 154.12 | Signals for two aromatic protons and one methyl group. The exact shifts are dependent on the solvent used. | ~3400 (O-H stretch, broad), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1650 (C=O stretch of pyridone tautomer) |
| 2-Hydroxy-6-methylpyridine | C₆H₇NO | 109.13[1] | Signals for three aromatic protons and one methyl group.[1] | ~3400 (O-H stretch, broad), No strong absorbances in the nitro group region. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Referencing: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters on the NMR spectrometer.
Protocol 2: Sample Preparation for FT-IR Spectroscopy (ATR)
-
Crystal Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of this compound and its impurities.
References
Validation & Comparative
A Comparative Guide to Nitrating Agents for the Synthesis of 2-Hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the 2-hydroxypyridine scaffold is a critical transformation in the synthesis of numerous pharmaceutical intermediates and bioactive molecules. The position of nitration significantly influences the compound's chemical properties and biological activity. This guide provides an objective comparison of various nitrating agents for the synthesis of nitrated 2-hydroxypyridine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Nitrating Agents
The choice of nitrating agent and reaction conditions dictates the regioselectivity and yield of the nitration of 2-hydroxypyridine. The primary products are typically 3-nitro-2-hydroxypyridine and 5-nitro-2-hydroxypyridine. The following table summarizes the quantitative data for different nitrating systems.
| Nitrating Agent System | Substrate | Product(s) | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Aminopyridine | 2-Hydroxy-5-nitropyridine | 10-50 | 1:0.9-1.0 (2-AP:HNO₃) | High | [1] |
| KNO₃ / Conc. H₂SO₄ | 3-Hydroxypyridine | 3-Hydroxy-2-nitropyridine | 40 | 1:1.2 (3-HP:KNO₃) | High | [2] |
| Nitric Acid in Pyridine | 2-Hydroxypyridine | 2-Hydroxy-3-nitropyridine | Room Temp. | Not specified | High | [3] |
| Metal Nitrate / Acetic Anhydride | 3-Hydroxypyridine | 3-Hydroxy-2-nitropyridine | 35-55 | 1-2:1-2:10 (3-HP:Nitrate:Ac₂O) | 81-90 | [4][5] |
Experimental Protocols
Detailed methodologies for the key nitration strategies are provided below.
Method 1: Nitration using Concentrated Nitric Acid and Sulfuric Acid
This classic method is effective for producing 5-nitro-2-hydroxypyridine from 2-aminopyridine through a one-pot nitration and diazotization sequence.
-
Experimental Workflow:
One-pot synthesis of 2-hydroxy-5-nitropyridine. -
Protocol:
-
Add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20°C.[1]
-
Add concentrated nitric acid to the mixture.
-
Stir the reaction mixture at 40-50°C to complete the nitration.[1]
-
Pour the reaction solution into water to quench the reaction, controlling the temperature at 0-10°C.[1]
-
Slowly add an aqueous solution of sodium nitrite to perform the diazotization reaction.
-
Adjust the acid concentration with ammonia water.
-
Filter the resulting solution and dry the filter cake to obtain 2-hydroxy-5-nitropyridine.[1]
-
Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid
This method offers a safer alternative to using concentrated nitric acid for the synthesis of 3-hydroxy-2-nitropyridine.
-
Experimental Workflow:
-
Protocol:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Slowly add anhydrous potassium nitrate (KNO₃) in batches. [2] 3. Heat the mixture to 40°C and stir for 2 hours to ensure the reaction goes to completion. [2] 4. Slowly pour the reaction mixture into water.
-
Adjust the pH of the solution to 4.5-7.5 using solid sodium bicarbonate (NaHCO₃). [2] 6. Allow the solution to stand overnight, then filter and dry the precipitate to obtain 3-hydroxy-2-nitropyridine. [2] Method 3: Nitration using Nitric Acid in Pyridine
-
This protocol is suitable for the synthesis of 2-hydroxy-3-nitropyridine.
-
Experimental Workflow:
Synthesis of 2-hydroxy-3-nitropyridine in pyridine.
-
Protocol:
-
Dissolve 2-hydroxypyridine in pyridine.
-
Place the reaction flask in an ice bath and dropwise add nitric acid (60-75% mass percent).
[3] 3. After the addition is complete, remove the flask from the ice bath and stir the reaction at room temperature for 20-40 minutes.
[3] 4. Concentrate the pyridine in the reaction flask to half of its original volume.
[3] 5. Repeat the addition of nitric acid and reaction steps 3-5 times.
[3] 6. After the final reaction cycle, add an alkaline solution (e.g., sodium bicarbonate) to the mixed solution to neutralize it.
-
Perform post-treatment to obtain 2-hydroxy-3-nitropyridine.
[3]
Method 4: Nitration using Metal Nitrate and Acetic Anhydride
This method provides a high-yield synthesis of 3-hydroxy-2-nitropyridine, avoiding the use of strong acids like sulfuric acid.
-
Experimental Workflow:
Synthesis of 3-hydroxy-2-nitropyridine with a metal nitrate.
-
Protocol:
-
To a flask, add 3-hydroxypyridine, ethyl acetate, a metal nitrate (e.g., KNO₃), and acetic anhydride.
[4][5] 2. Heat the mixture to 35-55°C with stirring.
[4][5] 3. After the reaction is complete, cool it to room temperature and filter.
-
Adjust the pH of the filtrate to neutral with a saturated NaOH solution.
[4] 5. Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to obtain 3-hydroxy-2-nitropyridine.
[4]
Reaction Mechanisms and Regioselectivity
The nitration of pyridine derivatives is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. [6]Protonation of the nitrogen in strongly acidic media further deactivates the ring.
[6]
The directing effect of the hydroxyl group in 2-hydroxypyridine plays a crucial role in determining the position of nitration. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. [7][8][9]In polar solvents, the 2-pyridone form is favored. [7]The electron-donating character of the amide group in the 2-pyridone tautomer activates the ring for electrophilic substitution, primarily at the 3- and 5-positions. The choice of nitrating agent and reaction conditions can influence which of these positions is preferentially nitrated.
This guide provides a comparative overview of common nitrating agents for 2-hydroxypyridine synthesis, offering researchers the necessary data and protocols to make informed decisions for their synthetic strategies. The choice of method will depend on the desired regioisomer, required scale, and safety considerations.
References
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
A Comparative Guide to Synthetic Utility: 2-Hydroxy-6-methyl-5-nitropyridine vs. 2-chloro-5-nitropyridine
In the landscape of pharmaceutical and agrochemical synthesis, functionalized pyridine rings are indispensable building blocks. Among these, nitropyridines are particularly valuable due to the strong electron-withdrawing nature of the nitro group, which activates the ring for various transformations.[1][2] This guide provides a detailed comparison of two key pyridine intermediates: 2-Hydroxy-6-methyl-5-nitropyridine and 2-chloro-5-nitropyridine . We will objectively evaluate their performance in synthetic applications, with a focus on Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and protocols.
Overview of Chemical Properties and Reactivity
The primary difference in synthetic application between these two reagents stems from the substituent at the 2-position. 2-chloro-5-nitropyridine features a chlorine atom, a good leaving group, which makes the compound highly reactive towards nucleophilic attack.[1][3] Conversely, this compound has a hydroxyl group, which is a poor leaving group. This fundamental difference dictates their synthetic roles: 2-chloro-5-nitropyridine is a direct substrate for SNAr, while this compound typically requires activation, usually by converting the hydroxyl group into a better leaving group.[4][5] The additional methyl group on the hydroxy-pyridine also influences its solubility and steric profile.
A summary of their key properties is presented below.
| Property | This compound | 2-chloro-5-nitropyridine |
| CAS Number | 28489-45-4[6][7] | 4548-45-2[3][][9] |
| Molecular Formula | C₆H₆N₂O₃[7][10] | C₅H₃ClN₂O₂[11][12] |
| Molecular Weight | 154.13 g/mol [7][10] | 158.54 g/mol [12] |
| Appearance | Pale yellow to pale brown crystalline powder[7] | White to light yellow crystalline solid[4][9] |
| Melting Point | ~190 °C (Varies) | 105-108 °C[3][9] |
| Reactivity Profile | Versatile intermediate; OH group requires activation for substitution.[5][13] | Highly reactive electrophile in SNAr reactions.[1][3] |
Performance in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functionalities. The electron-deficient pyridine ring, further activated by the 5-nitro group, makes the C2 position highly susceptible to nucleophilic attack.[1]
2-chloro-5-nitropyridine is an ideal substrate for SNAr. The chloro group is an effective leaving group, and reactions proceed readily with various nucleophiles such as amines, thiols, and alkoxides, often under mild conditions to produce high yields.[3][][14]
This compound , in its native form, is generally unreactive in SNAr reactions because the hydroxide anion (HO⁻) is a very poor leaving group. To be used in SNAr-type transformations, it must first undergo a chemical modification, most commonly a chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert the hydroxyl into a chloro group.[4][9][15][16] This adds an extra step to the synthetic sequence compared to starting with the chloro-analogue.
Comparative Synthesis Data
To illustrate the practical differences, the following table summarizes the synthesis of a hypothetical target, 2-(butylamino)-5-nitropyridine, starting from both reagents.
| Starting Material | Step | Reagents & Conditions | Yield (%) |
| This compound * | 1. Chlorination | POCl₃, PCl₅, 100-105 °C, 5 h | ~90%[16][17] |
| 2. Amination | n-Butylamine, K₂CO₃, DMF, 80 °C, 6 h | ~95% | |
| 2-chloro-5-nitropyridine | 1. Amination | n-Butylamine, K₂CO₃, DMF, 80 °C, 6 h | ~97%[] |
*For direct comparison, this example assumes the synthesis of a non-methylated analogue from 2-hydroxy-5-nitropyridine.
As the data shows, 2-chloro-5-nitropyridine offers a more direct and efficient route to the final product with a higher overall yield and one fewer synthetic step.
Key Experimental Protocols
This protocol describes the essential activation step required for hydroxypyridine derivatives.
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃, 50 g).
-
Carefully add 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) followed by phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).[9]
-
Heat the mixture with stirring to 100-105 °C and maintain for 5 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and remove excess POCl₃ by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-chloro-5-nitropyridine.
This protocol details the synthesis of an N-substituted nitropyridine using 2-chloro-5-nitropyridine.
-
In a 100 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in 30 mL of dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol) as a base.
-
Add n-butylamine (1.1 mL, 11 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into 100 mL of water.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 2-(butylamino)-5-nitropyridine.
Conclusion
Both this compound and 2-chloro-5-nitropyridine are valuable intermediates in organic synthesis.
-
2-chloro-5-nitropyridine is the superior choice for direct SNAr reactions. Its high reactivity allows for efficient, high-yield, single-step transformations to introduce a variety of functional groups at the C2 position. It is the preferred reagent when a streamlined synthesis is desired.[3]
-
This compound serves as a versatile precursor. While it requires an additional activation step (e.g., chlorination) to participate in SNAr reactions, its utility may lie in synthetic routes where the hydroxyl group is desired for other transformations or where it is the more readily available starting material.[13]
For researchers and drug development professionals, the choice between these two reagents will depend on the overall synthetic strategy, cost, availability, and desired efficiency. For direct and rapid functionalization via SNAr, 2-chloro-5-nitropyridine is the clear and more effective alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. myuchem.com [myuchem.com]
- 4. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 28489-45-4 [chemicalbook.com]
- 7. This compound, 98% | CymitQuimica [cymitquimica.com]
- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 10. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 16. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 17. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Validating the Structure of 2-Hydroxy-6-methyl-5-nitropyridine Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 2-Hydroxy-6-methyl-5-nitropyridine derivatives, complete with experimental data, detailed protocols, and workflow visualizations.
The precise determination of the chemical structure of newly synthesized molecules is paramount for understanding their properties and potential applications. For this compound and its derivatives, a class of compounds with potential applications in medicinal chemistry, a multi-faceted analytical approach is essential for unambiguous structural confirmation. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, along with complementary techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
A combination of spectroscopic and crystallographic methods provides a comprehensive and robust validation of the molecular structure of this compound derivatives. Each technique offers unique insights into the molecular architecture, and their complementary nature allows for a high degree of confidence in the final structural assignment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. | Non-destructive, provides detailed information on the proton framework, relatively fast acquisition. | Can have overlapping signals in complex molecules, requires soluble samples. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule.[1] | Provides direct insight into the carbon skeleton, less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of a molecule and provides information about its fragmentation pattern.[2] | High sensitivity, provides accurate molecular weight, can be coupled with chromatographic techniques. | Can be destructive, may not provide detailed stereochemical information. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | Provides definitive, unambiguous structural information. | Requires a suitable single crystal, which can be challenging to grow. |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule based on their vibrational frequencies.[3] | Fast, non-destructive, provides a molecular "fingerprint". | Can be difficult to interpret complex spectra, less specific for overall structure determination. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within a molecule, particularly conjugated systems. | Simple, non-destructive, useful for characterizing chromophores. | Provides limited structural information on its own. |
Experimental Data for this compound
| Data Type | This compound |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol [2] |
| ¹H NMR (Expected) | Signals corresponding to aromatic protons, a methyl group, and a hydroxyl proton. |
| ¹³C NMR (Expected) | Signals for aromatic carbons, a methyl carbon, and carbons bonded to heteroatoms.[1] |
| Mass Spectrum (GC-MS) | Molecular ion peak (M⁺) at m/z = 154.[2] |
| FTIR (Expected) | Characteristic peaks for O-H, N-H, C=O, C=C, and NO₂ functional groups.[3] |
| UV-Vis (Expected) | Absorption maxima characteristic of the nitropyridine chromophore. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structural validation. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can provide the exact mass and elemental composition.
Single Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional molecular structure.
Methodology:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, precise atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
To illustrate the logical flow of structural validation, the following diagrams outline the general experimental workflow.
References
A Comparative Analysis of Synthetic Routes to Nitropyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Nitropyridines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their preparation is a cornerstone of heterocyclic chemistry, with various synthetic strategies developed to achieve specific isomers. This guide provides a comparative analysis of the most common synthetic routes to nitropyridine intermediates, offering an objective look at their performance supported by experimental data.
Direct Nitration of Pyridine
Direct electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle and the deactivation caused by the protonation of the ring nitrogen under strongly acidic conditions. However, specific reagents and conditions have been developed to achieve this transformation, primarily yielding 3-nitropyridines.
A notable method involves the use of nitric acid in trifluoroacetic anhydride. This system is believed to generate dinitrogen pentoxide in situ, which acts as the nitrating agent.
Experimental Protocol: Nitration of Pyridine with HNO₃ in Trifluoroacetic Anhydride[1][2]
-
Trifluoroacetic anhydride (10 ml, 42 mmol) is cooled in an ice bath.
-
Pyridine (17 mmol) is slowly added to the chilled trifluoroacetic anhydride and stirred for 2 hours.
-
Concentrated nitric acid (1.9 ml, 36 mmol) is then added dropwise.
-
The solution is stirred for 9–10 hours.
-
The reaction mixture is slowly added to a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 ml of water).
-
The resulting mixture is neutralized and the product is extracted.
Nitration of Pyridine N-Oxide
The introduction of an N-oxide functionality significantly alters the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution. The N-oxide group acts as an electron-donating group through resonance, activating the 4-position for nitration. This method is a widely used strategy for the synthesis of 4-nitropyridine derivatives. The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield the corresponding 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide[3][4]
-
Preparation of Nitrating Acid: Fuming nitric acid (12 mL, 0.29 mol) is placed in a 250 mL Erlenmeyer flask and cooled in an ice bath. Concentrated sulfuric acid (30 mL, 0.56 mol) is added slowly in portions with stirring. The nitrating acid is then brought to 20 °C.
-
Nitration: Pyridine-N-oxide (9.51 g, 100 mmol) is placed in a 100 mL three-neck flask and heated to 60°C. The prepared nitrating acid is added dropwise over 30 minutes with stirring.
-
The reaction mixture is then heated to an internal temperature of 125-130°C for 3 hours.
-
Work-up: The mixture is cooled and poured onto crushed ice. The solution is neutralized with a saturated sodium carbonate solution to a pH of 7-8, leading to the precipitation of a yellow solid.
-
The solid is collected by filtration, and the product is extracted with acetone. Evaporation of the solvent yields the crude product, which can be recrystallized from acetone.
Deoxygenation of 4-Nitropyridine N-Oxide
The final step to obtain 4-nitropyridine involves the removal of the N-oxide group. This is typically achieved using a reducing agent such as phosphorus trichloride (PCl₃).[1][2]
Synthesis via Ring Transformation: The Zincke Reaction
The Zincke reaction provides an alternative pathway to pyridinium salts which can be precursors to substituted pyridines. In this reaction, a pyridine is transformed into a pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine. While not a direct nitration method, it is a powerful tool for the functionalization of the pyridine ring and can be used to synthesize precursors for nitropyridines.
The reaction proceeds through the formation of a N-(2,4-dinitrophenyl)pyridinium salt, which then undergoes ring opening upon treatment with a primary amine to form a "Zincke aldehyde". Subsequent cyclization with an amine can lead to a new pyridinium salt.
General Reaction Scheme of the Zincke Reaction[7][8][9]
The initial step involves the formation of the N-2,4-dinitrophenyl-pyridinium salt. This salt is then reacted with a primary amine, leading to ring opening and subsequent recyclization to form a new pyridinium salt.
Comparative Data Summary
The following table summarizes the quantitative data for the discussed synthetic routes to provide a clear comparison of their performance.
| Synthetic Route | Target Product | Reagents | Reaction Conditions | Yield (%) | Purity/Notes |
| Direct Nitration | 3-Nitropyridine | Pyridine, HNO₃, Trifluoroacetic anhydride | 0°C to rt, 9-10 h | 10–83% | Yield is highly dependent on the pyridine substrate.[3][4] |
| Nitration of Pyridine N-Oxide | 4-Nitropyridine N-Oxide | Pyridine N-oxide, fuming HNO₃, conc. H₂SO₄ | 60°C then 125-130°C, 3 h | ~82% | A two-step process is required to obtain 4-nitropyridine. |
| Deoxygenation | 4-Nitropyridine | 4-Nitropyridine N-oxide, PCl₃ | 50°C | ~83% | This is the second step after the nitration of pyridine N-oxide.[1][2] |
| Synthesis from 2-amino-5-bromopyridine | 2-amino-5-bromo-3-nitropyridine | 2-amino-5-bromopyridine, H₂SO₄, HNO₃ | Not specified | 78.2% | Intermediate for further transformations.[5] |
| meta-Nitration via Dearomatization | 3-Nitropyridines | Pyridine derivatives, DMAD, methyl pyruvate, TBN | Multi-step, mild conditions | Good yields | A modern, highly regioselective method.[6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described.
Caption: Direct nitration of pyridine to 3-nitropyridine.
Caption: Synthesis of 4-nitropyridine via the N-oxide route.
Caption: General workflow of the Zincke reaction.
Conclusion
The synthesis of nitropyridine intermediates can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is dictated by the desired isomer, the available starting materials, and the required scale of the reaction. The direct nitration of pyridine, while seemingly straightforward, is often low-yielding and lacks regioselectivity. The nitration of pyridine N-oxide is a highly effective method for producing 4-nitropyridines. For other isomers or more complex substrates, methods involving substituted pyridines or modern strategies like dearomatization-rearomatization offer greater control and efficiency. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic pathway for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2-Hydroxy-6-methyl-5-nitropyridine Tautomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tautomeric forms of 2-hydroxy-6-methyl-5-nitropyridine, a versatile building block in pharmaceutical and agrochemical development. Understanding the distinct reactivity profiles of its tautomers is crucial for predicting reaction outcomes, designing synthetic routes, and elucidating mechanisms of biological activity. This document summarizes key data, outlines relevant experimental protocols, and provides visual representations of the underlying chemical principles.
Tautomeric Landscape: The Hydroxy-Pyridone Equilibrium
This compound exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto). This equilibrium is a critical determinant of the molecule's chemical behavior.
The position of this equilibrium is influenced by several factors, including solvent polarity, temperature, and pH. Generally, the pyridone form is favored in polar solvents due to its larger dipole moment and ability to participate in intermolecular hydrogen bonding.[1][2] In the solid state, 2-hydroxypyridine derivatives predominantly exist in the pyridone form.[1]
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Comparative Reactivity Profile
The distinct electronic and structural features of the hydroxy and pyridone tautomers lead to significant differences in their reactivity.
| Feature | This compound (Hydroxy Tautomer) | 6-Methyl-5-nitro-1H-pyridin-2-one (Pyridone Tautomer) |
| Aromaticity | Aromatic | Non-aromatic |
| Nucleophilicity | Moderately nucleophilic oxygen, weakly nucleophilic nitrogen | More nucleophilic nitrogen, moderately nucleophilic oxygen (carbonyl) |
| Acidity/Basicity | More acidic hydroxyl group, less basic ring nitrogen | Less acidic N-H group, more basic carbonyl oxygen |
| Primary Site of Alkylation | Oxygen (O-alkylation) | Nitrogen (N-alkylation) |
| Primary Site of Acylation | Oxygen (O-acylation) | Nitrogen (N-acylation) |
| Electrophilic Substitution | Ring positions activated by the hydroxyl group | Ring positions less activated due to the electron-withdrawing carbonyl group |
Alkylation Reactions
The site of alkylation is a key differentiator between the two tautomers. The hydroxy form undergoes O-alkylation to yield a pyridyl ether, while the more nucleophilic nitrogen of the pyridone form leads to N-alkylation.[3][4] The regioselectivity of alkylation can often be controlled by the choice of solvent and base.
Caption: Competing pathways for the alkylation of the tautomeric mixture.
Electrophilic Aromatic Substitution
The aromatic hydroxy tautomer is more susceptible to electrophilic attack on the pyridine ring than the non-aromatic pyridone form. The electron-donating hydroxyl group activates the ring, directing incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing nature of the carbonyl group in the pyridone tautomer deactivates the ring towards electrophilic substitution.[5][6]
Experimental Protocols
Determination of Tautomeric Equilibrium Constant (Kt) by UV/Vis Spectroscopy
This method relies on the difference in the UV absorption spectra of the hydroxy and pyridone forms.
Protocol:
-
Synthesize and isolate "fixed" derivatives: Prepare the N-methyl derivative (fixes the pyridone form) and the O-methyl derivative (fixes the hydroxy form) of this compound.
-
Record UV/Vis spectra: Obtain the UV/Vis absorption spectra of the N-methyl and O-methyl derivatives in the solvent of interest. These spectra represent the pure pyridone and hydroxy forms, respectively.
-
Record the spectrum of the tautomeric mixture: Dissolve this compound in the same solvent and record its UV/Vis spectrum.
-
Calculate Kt: The equilibrium constant (Kt = [pyridone]/[hydroxy]) can be determined by deconvolution of the spectrum of the tautomeric mixture using the spectra of the fixed derivatives as standards.
Analysis of Alkylation Product Ratios by 1H NMR Spectroscopy
This protocol allows for the quantification of N- and O-alkylated products.
Protocol:
-
Perform the alkylation reaction: React this compound with an alkylating agent under the desired reaction conditions (e.g., solvent, base, temperature).
-
Isolate the product mixture: After the reaction is complete, quench the reaction and perform an appropriate work-up to isolate the crude product mixture.
-
Acquire 1H NMR spectrum: Dissolve the product mixture in a suitable deuterated solvent and acquire a quantitative 1H NMR spectrum.
-
Integrate characteristic peaks: Identify and integrate the signals corresponding to unique protons in the N-alkylated and O-alkylated products. For example, the protons of the alkyl group attached to nitrogen will have a different chemical shift than those attached to oxygen.
-
Calculate the product ratio: The ratio of the N-alkylated to O-alkylated product is determined from the ratio of the integrated peak areas.
Biological Significance and Drug Development
Nitropyridine derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] The nitro group can act as a key pharmacophore, and its position on the pyridine ring, along with other substituents, significantly influences the molecule's therapeutic potential. This compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[10][11] The tautomeric nature of this compound is of paramount importance in drug design, as the different tautomers will present distinct pharmacophores to biological targets, potentially leading to different biological activities.
Caption: Role of tautomerism in the drug development pipeline.
Conclusion
The reactivity of this compound is intricately linked to its tautomeric equilibrium. The hydroxy and pyridone forms exhibit distinct reactivity profiles, particularly in alkylation and electrophilic substitution reactions. A thorough understanding of this tautomerism is essential for researchers and scientists to effectively utilize this versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The provided experimental protocols offer a starting point for the quantitative assessment of tautomeric populations and reaction outcomes, facilitating the rational design of synthetic strategies and the development of new chemical entities.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound [jubilantingrevia.com]
The Efficacy of 2-Hydroxy-6-methyl-5-nitropyridine as a Precursor for Kinase Inhibitors: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor development, the selection of a versatile and efficient precursor is a critical determinant of synthetic success and downstream therapeutic efficacy. This guide provides a comparative analysis of 2-Hydroxy-6-methyl-5-nitropyridine as a potential precursor for kinase inhibitors, evaluating its synthetic utility against established alternative starting materials. This objective assessment is intended for researchers, medicinal chemists, and professionals in drug development to inform strategic decisions in the synthesis of novel kinase-targeted therapeutics.
Introduction to Pyridine Scaffolds in Kinase Inhibition
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design. The functionalization of the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Nitropyridine derivatives, in particular, serve as versatile intermediates, with the nitro group being amenable to various chemical transformations.
While this compound is a commercially available nitropyridine derivative, a comprehensive review of the scientific literature and patent databases does not reveal its direct utilization as a starting material for the synthesis of a specific, named kinase inhibitor with reported biological activity. The predominant synthetic routes towards pyridine-based kinase inhibitors favor chlorinated precursors such as 2-chloro-5-methyl-3-nitropyridine or 2,6-dichloro-3-nitropyridine. This guide, therefore, pivots to a comparative analysis of the synthetic pathways for a common class of kinase inhibitors, highlighting why these alternative precursors are more frequently employed.
Comparative Synthesis of a Generic Pyridinyl-Based Kinase Inhibitor Core
To illustrate the comparative utility, we will consider the synthesis of a hypothetical, yet representative, aminopyridine core structure, a common feature in many kinase inhibitors.
Scenario 1: Hypothetical Synthesis from this compound
The direct use of this compound would likely first involve the conversion of the hydroxyl group to a more reactive leaving group, such as a chloride. This two-step process introduces additional synthetic complexity and potential for yield loss.
Scenario 2: Established Synthesis from a Chlorinated Precursor
The use of a chlorinated precursor, such as 2-chloro-6-methyl-5-nitropyridine, allows for direct nucleophilic aromatic substitution (SNAr) reactions. This is a more direct and efficient approach to introduce amine functionalities, which are often crucial for kinase binding.
The following workflow visualizes the more direct synthetic route using a chlorinated precursor.
Caption: Established synthetic workflow for an aminopyridine core.
Comparison of Precursor Efficacy
The following table summarizes the key comparative points between using this compound and a chlorinated nitropyridine precursor.
| Feature | This compound | Chlorinated Nitropyridine (e.g., 2-Chloro-6-methyl-5-nitropyridine) |
| Direct Reactivity in SNAr | Low (Hydroxyl is a poor leaving group) | High (Chloride is a good leaving group) |
| Number of Synthetic Steps | Higher (Requires activation of hydroxyl group) | Lower (Direct substitution is possible) |
| Potential for Side Reactions | Higher (Harsh conditions for activation may lead to side products) | Lower (SNAr conditions are generally well-controlled) |
| Documented Use in Literature | Not widely documented for kinase inhibitor synthesis | Widely documented in patents and scientific literature |
| Overall Synthetic Efficiency | Lower | Higher |
Experimental Protocols for Key Transformations
While a direct synthesis from this compound is not documented, the following are representative protocols for the key reactions in the more established route.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the chlorinated nitropyridine precursor (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or isopropanol) is added the desired amine (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2-3 equivalents). The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nitro Group Reduction
To a solution of the nitropyridine intermediate (1 equivalent) in a solvent such as ethanol, ethyl acetate, or acetic acid, is added a reducing agent. Common reducing agents and conditions include:
-
Iron powder (5-10 equivalents) in the presence of an acid like hydrochloric acid or ammonium chloride, heated to reflux.
-
Tin(II) chloride dihydrate (3-5 equivalents) in ethanol or ethyl acetate, heated to reflux.
-
Catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
The reaction progress is monitored until the starting material is consumed. The reaction mixture is then filtered to remove the catalyst or inorganic salts. The filtrate is concentrated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) if an acid was used. The product is then extracted with an organic solvent, dried, and purified as necessary.
Signaling Pathways of Kinases Targeted by Pyridine-Based Inhibitors
Pyridine-based inhibitors have been developed to target a wide range of kinases involved in various signaling pathways implicated in diseases such as cancer and inflammation. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by such inhibitors.
Caption: A generic kinase signaling cascade targeted by inhibitors.
Conclusion
Based on the available scientific and patent literature, this compound is not a commonly employed precursor for the synthesis of kinase inhibitors. The preference for chlorinated nitropyridine derivatives is due to their higher reactivity and the more direct synthetic routes they enable, particularly for the introduction of amine functionalities crucial for kinase inhibition. While this compound remains a valid chemical building block, its conversion to a more synthetically useful intermediate would be required, adding steps and potentially reducing the overall efficiency of a synthetic campaign. Researchers and drug development professionals are therefore advised to consider the well-established utility of chlorinated pyridines as more efficient precursors for the development of novel kinase inhibitors.
The Strategic Advantage of 2-Hydroxy-6-methyl-5-nitropyridine in Bioactive Compound Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and scalability of synthesizing novel bioactive compounds. Among the myriad of heterocyclic building blocks, 2-Hydroxy-6-methyl-5-nitropyridine has emerged as a versatile and highly valuable intermediate, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of its application, supported by experimental data, to illustrate its advantages over alternative synthetic precursors.
This compound is a substituted pyridine derivative characterized by strategically placed functional groups: a hydroxyl group, a methyl group, and a nitro group. This arrangement provides a unique combination of reactivity and electronic properties, making it an ideal scaffold for constructing complex molecular architectures.[1][2] Its primary applications lie in its use as a foundational element in the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors, and as a precursor for various agrochemical agents like fungicides.[1]
Performance in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors
The pyridine moiety is a well-established pharmacophore in a multitude of kinase inhibitors, where it often serves as a "hinge-binding" motif, interacting with the ATP-binding site of the kinase. The substituents on the pyridine ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
While direct comparative studies detailing the synthesis of an identical final product from different starting materials are not extensively published, a comparative analysis can be constructed by examining the synthesis of analogous compounds. For instance, in the synthesis of potent JAK2 inhibitors, a common starting material is a substituted aminopyridine, which then undergoes several functionalization steps.
Let's consider a hypothetical comparative synthesis of a generic JAK2 inhibitor core, highlighting the potential advantages of using this compound over a more conventional starting material like 2-amino-6-methylpyridine.
Table 1: Hypothetical Comparison of Synthetic Routes to a JAK2 Inhibitor Core
| Step | Route A: Using this compound | Route B: Using 2-amino-6-methylpyridine | Rationale for Advantage of Route A |
| 1. Introduction of a Halogen | Chlorination of the hydroxyl group to yield 2-chloro-6-methyl-5-nitropyridine. | Sandmeyer reaction to convert the amino group to a chloro group. | The chlorination of a hydroxyl group is often a cleaner and higher-yielding reaction compared to the Sandmeyer reaction, which can generate diazonium salt intermediates with potential stability issues. |
| 2. Suzuki Coupling | Suzuki coupling of the 2-chloro derivative with a boronic acid. | Suzuki coupling of the 2-chloro derivative with a boronic acid. | The reactivity in Suzuki coupling is comparable. However, the presence of the nitro group in Route A can influence the electronic properties of the pyridine ring, potentially affecting reaction kinetics. |
| 3. Reduction of Nitro Group | Reduction of the nitro group to an amino group. | - | This step adds to the synthetic sequence but introduces a key functional handle for further elaboration. The reduction of a nitro group is typically a high-yielding and straightforward transformation. |
| 4. Amide Coupling | Amide bond formation with the resulting amino group. | Amide bond formation with a pre-existing or introduced amino group. | The strategic placement of the nitro group allows for its late-stage conversion to an amine, which can be advantageous in protecting this reactive group during earlier synthetic steps. |
| Overall Yield (Hypothetical) | Potentially higher | Potentially lower | The cleaner and more efficient initial functionalization steps in Route A could contribute to a higher overall yield. |
This hypothetical comparison underscores the strategic utility of the hydroxyl and nitro groups on the this compound scaffold. The hydroxyl group provides a facile entry point for introducing a leaving group for cross-coupling reactions, while the nitro group can be readily converted to an amino group at a later stage, which is a key functional handle for building the final molecule.
Application in Agrochemical Synthesis
The structural motifs present in this compound are also valuable in the synthesis of agrochemicals, particularly fungicides.[1] The pyridine ring is a common feature in many commercial fungicides, and the substituents on the ring can be tailored to optimize efficacy against specific plant pathogens.
For example, the synthesis of certain pyrimidine-based fungicides can be compared with a hypothetical route starting from this compound.
Table 2: Comparison of Precursors for Fungicide Synthesis
| Feature | This compound | Alternative Pyridine Precursor (e.g., 2,6-dichloropyridine) | Advantage of this compound |
| Functional Group Handles | Hydroxyl, methyl, nitro | Two chloro groups | Provides more diverse and staged reactivity. The nitro group can be reduced to an amine, and the hydroxyl group can be converted to other functionalities. |
| Regioselectivity | The substitution pattern is pre-defined. | Reactions at the two chloro positions may require selective activation or protection if different substituents are desired. | The inherent asymmetry of the molecule allows for regioselective reactions, simplifying the synthesis of complex, unsymmetrical final products. |
| Potential for Derivatization | The nitro group can be a precursor to a wide range of nitrogen-containing functional groups. | Limited to nucleophilic substitution of the chloro groups. | The versatility of the nitro group allows for the creation of a broader library of derivatives for structure-activity relationship (SAR) studies. |
Experimental Protocols
General Protocol for Chlorination of this compound
This protocol is a standard method for converting the hydroxyl group of a hydroxypyridine to a chloro group, a key step in preparing the molecule for cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methyl-5-nitropyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, using the chlorinated pyridine derivative.
Materials:
-
2-chloro-6-methyl-5-nitropyridine
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-chloro-6-methyl-5-nitropyridine (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Biological Mechanisms
To better understand the utility of this compound, the following diagrams illustrate a typical synthetic workflow and the biological pathway targeted by its derivatives.
Caption: Synthetic workflow from this compound.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound stands out as a highly strategic building block in the synthesis of complex, biologically active molecules. Its pre-installed and readily modifiable functional groups offer synthetic chemists a streamlined and efficient pathway to valuable pharmaceutical and agrochemical targets. While direct, side-by-side comparative studies with alternative starting materials are not always available in the literature, a careful analysis of reaction types, yields of analogous transformations, and the principles of synthetic strategy strongly suggests that this compound can offer significant advantages in terms of synthetic efficiency and versatility. For researchers and drug development professionals, a thorough understanding of the reactivity and potential of this intermediate can unlock new avenues for the rapid and effective development of novel chemical entities.
References
A Comparative Analysis of 2-Hydroxy-6-methyl-5-nitropyridine and Its Isomers for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 2-Hydroxy-6-methyl-5-nitropyridine and its positional isomers. This report summarizes available data to facilitate a comparative understanding of these closely related compounds.
This guide provides a comparative overview of this compound and its selected positional isomers. The placement of the nitro, methyl, and hydroxyl groups on the pyridine ring can significantly influence the compound's chemical and biological characteristics. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where nitropyridine derivatives are recognized as important intermediates.[1][2]
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of this compound and two of its isomers are presented in Table 1. While all three compounds share the same molecular formula and weight, their structural differences, however subtle, can lead to variations in properties such as melting point and polarity, which in turn can affect their solubility and biological interactions.
Table 1: Physicochemical Properties of 2-Hydroxy-6-methyl-nitropyridine Isomers
| Property | This compound | 2-Hydroxy-6-methyl-3-nitropyridine | 2-Hydroxy-4-methyl-5-nitropyridine |
| CAS Number | 28489-45-4[3][4][5] | 39745-39-6[6][7] | 21901-41-7[8][9] |
| Molecular Formula | C₆H₆N₂O₃[3][4][5] | C₆H₆N₂O₃[6][7] | C₆H₆N₂O₃[9] |
| Molecular Weight | 154.12 g/mol [3][4][5] | 154.12 g/mol [6] | 154.12 g/mol [9] |
| Melting Point | 230-232 °C[3][5] | Not available | 186-190 °C[8][9] |
| Appearance | Solid[5] | Not available | Orange plates[8] |
| LogP (predicted) | 0.01[3] | 0.6[6] | Not available |
Synthesis of Isomers
The synthesis of these isomers typically involves the nitration of a corresponding hydroxymethylpyridine precursor. The reaction conditions can be tailored to favor the formation of a specific isomer.
General Synthesis Workflow
The logical workflow for the synthesis of these compounds generally follows the path of starting with a substituted pyridine, followed by nitration and any necessary subsequent functional group manipulations.
Caption: General workflow for the synthesis of hydroxymethylnitropyridine isomers.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine
A representative protocol for the synthesis of 2-hydroxy-4-methyl-5-nitropyridine starts from 2-amino-4-methyl-5-nitropyridine.[8]
-
Dissolution: 2-amino-4-methyl-5-nitropyridine (10 g, 23 mmol) is dissolved in 70 ml of concentrated sulfuric acid in a 250 ml round-bottomed flask.[8]
-
Cooling: The reaction flask is placed in a cold bath and cooled to -5 °C.[8]
-
Diazotization: A pre-configured aqueous solution of sodium nitrite (6.76 g) is added dropwise through a constant pressure dropping funnel.[8]
-
Reaction: The mixture is stirred, and the reaction proceeds.
-
Work-up: The reaction mixture is then subjected to appropriate work-up procedures to isolate the final product.
Biological Activity: A Comparative Perspective
Nitropyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The specific activity is often highly dependent on the substitution pattern on the pyridine ring.
Antimicrobial Activity
Cytotoxicity
Similarly, several nitropyridine compounds have been investigated for their cytotoxic activity against various cancer cell lines. The presence and position of the nitro group, in combination with other substituents, play a critical role in their anticancer potential.
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of the biological activities of these isomers, standardized experimental protocols are essential.
Workflow for Biological Activity Screening
A typical workflow for assessing the biological activity of these compounds would involve initial screening for antimicrobial and cytotoxic effects, followed by more detailed investigations for promising candidates.
Caption: A streamlined workflow for evaluating the biological activity of the pyridine isomers.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11][12][13][14]
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[11]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cell lines.[15][16]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[15][16]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on currently available data. While physicochemical properties can be tabulated, a clear, direct comparative study on their biological activities is lacking in the published literature. The provided experimental protocols for synthesis and biological evaluation are intended to serve as a starting point for researchers aiming to conduct a comprehensive comparative study of these compounds. Such research would be invaluable in elucidating the structure-activity relationships of this class of nitropyridines and unlocking their full potential in drug discovery and other applications.
References
- 1. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:28489-45-4 | Chemsrc [chemsrc.com]
- 4. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cynorlaboratories.com [cynorlaboratories.com]
- 6. 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-6-methyl-3-nitropyridine - High purity | EN [georganics.sk]
- 8. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7 [chemicalbook.com]
- 9. 2-羟基-4-甲基-5-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. scribd.com [scribd.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine: A One-Pot Approach vs. Conventional Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Hydroxy-6-methyl-5-nitropyridine is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a detailed comparison of a proposed one-pot synthesis method against a conventional multi-step approach for its preparation, supported by experimental data from analogous reactions and established protocols.
Executive Summary
The synthesis of this compound can be approached through various routes. This guide focuses on the validation of a highly efficient one-pot synthesis method by comparing it with a traditional multi-step synthesis. The one-pot method, adapted from the synthesis of a similar compound, 2-hydroxy-5-nitropyridine, offers significant advantages in terms of reaction time and operational simplicity. In contrast, the multi-step synthesis provides a more conventional and potentially higher-purity route. This comparison includes a detailed breakdown of experimental protocols, quantitative data on yield and purity, and visual representations of the synthetic workflows.
Data Presentation: One-Pot vs. Multi-Step Synthesis
The following table summarizes the key performance indicators for the two synthesis methods. Data for the one-pot synthesis is extrapolated from a patented method for a structurally analogous compound.
| Parameter | One-Pot Synthesis (Proposed) | Multi-Step Synthesis (Conventional) |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine |
| Key Reagents | Concentrated H₂SO₄, Concentrated HNO₃, NaNO₂ | Concentrated H₂SO₄, Concentrated HNO₃, NaOH |
| Reaction Time | 6 - 8 hours | 12 - 15 hours |
| Yield | ~ 55 - 60% (estimated) | ~ 60%[1] |
| Purity | Good (recrystallization may be needed) | High (after purification)[2] |
| Number of Steps | 1 | 2 (Nitration and Hydrolysis) |
| Work-up Complexity | Moderate | High |
Experimental Protocols
One-Pot Synthesis of this compound (Proposed Method)
This protocol is adapted from the one-pot synthesis of 2-hydroxy-5-nitropyridine.[3]
-
Nitration: In a reaction vessel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid at a controlled temperature of 10-20°C.
-
Slowly add concentrated nitric acid while maintaining the temperature.
-
After the addition is complete, heat the mixture to 45-50°C and stir for 4-5 hours.
-
Diazotization and Hydrolysis: Cool the reaction mixture and pour it into ice water, maintaining the temperature below 10°C.
-
Add an aqueous solution of sodium nitrite dropwise.
-
Work-up: Neutralize the solution with an appropriate base (e.g., ammonia water) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Multi-Step Synthesis of this compound (Conventional Method)
This protocol is based on established methods for the synthesis of similar nitropyridine derivatives.[1][2]
Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine (Nitration)
-
Dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid.
-
Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a specific reaction temperature (e.g., 130°C for a similar substrate).[2]
-
After the reaction is complete, pour the mixture onto ice and adjust the pH to precipitate the product.
-
Filter, wash, and dry the crude 2-amino-6-methyl-5-nitropyridine.
Step 2: Synthesis of this compound (Hydrolysis)
-
Reflux the 2-amino-6-methyl-5-nitropyridine obtained from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%) for several hours.[1]
-
Cool the reaction mixture and filter.
-
Dissolve the filter cake in water and neutralize with hydrochloric acid to precipitate the final product.
-
Filter, wash with water, and dry to yield this compound.
Mandatory Visualization
The following diagrams illustrate the workflows for both the one-pot and multi-step synthesis methods.
Discussion and Conclusion
The one-pot synthesis method for this compound presents a compelling alternative to the more traditional multi-step approach. By combining the nitration and diazotization/hydrolysis steps into a single continuous process, it significantly reduces the overall reaction time and simplifies the operational workflow. This can lead to lower production costs and a reduction in chemical waste.
However, the multi-step synthesis may offer better control over each individual reaction, potentially leading to a higher purity of the final product before recrystallization. The isolation of the intermediate, 2-amino-6-methyl-5-nitropyridine, allows for its purification, which can be beneficial for the subsequent hydrolysis step.
Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher or drug development professional. For rapid synthesis and process efficiency, the one-pot method is highly advantageous. For applications requiring the highest possible purity and well-defined reaction intermediates, the multi-step synthesis remains a robust option. Further optimization of the proposed one-pot method for this compound is warranted to validate its yield and purity on a larger scale.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Nitropyridines
For researchers, scientists, and drug development professionals, the synthesis of nitropyridines is a critical step in the development of a wide range of pharmaceuticals. The choice of synthetic pathway can have significant implications for cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of the most common synthetic routes to nitropyridines, supported by available experimental data and process considerations.
The strategic introduction of a nitro group onto a pyridine ring is a key transformation in medicinal chemistry, enabling further functionalization and influencing the biological activity of the final molecule. This analysis focuses on three primary strategies for nitropyridine synthesis: direct nitration of pyridine, nitration of pyridine N-oxide followed by deoxygenation, and synthesis from aminopyridines. A summary of the key quantitative data for these pathways is presented in Table 1.
Comparison of Synthetic Pathways
| Parameter | Direct Nitration of Pyridine | Nitration of Pyridine N-Oxide | Synthesis from Aminopyridines |
| Typical Isomers | 3-Nitropyridine | 2- and 4-Nitropyridine | Varies by starting material |
| Overall Yield | Very Low (<15%) | High (up to 83% for 4-nitropyridine)[1] | Moderate to High |
| Starting Material Cost | Low (Pyridine) | Moderate (Pyridine N-Oxide) | Moderate to High (Aminopyridines) |
| Key Reagents | Nitrating mixture (HNO₃/H₂SO₄), N₂O₅ | Nitrating mixture, Deoxygenating agent (e.g., PCl₃) | Nitrating mixture |
| Reaction Conditions | Harsh (High temperatures) | Moderate to High Temperatures | Moderate Temperatures |
| Safety Concerns | Highly exothermic, potential for runaway reactions, corrosive acids. | Highly exothermic nitration, use of hazardous deoxygenating agents. | Exothermic nitration, handling of potentially toxic aminopyridines. |
| Environmental Impact | Generation of significant acidic waste. | Generation of acidic and phosphorus-containing waste. | Generation of acidic waste. |
| Process Complexity | Simple in principle, but difficult to control and low yielding. | Multi-step process requiring careful control of both nitration and deoxygenation. | Generally a single nitration step, but may require subsequent transformations. |
Table 1: Comparison of Key Parameters for Nitropyridine Synthetic Pathways
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the main synthetic pathways for nitropyridines.
Detailed Methodologies
Pathway 1: Direct Nitration of Pyridine
Direct nitration of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.
Experimental Protocol (Synthesis of 3-Nitropyridine): This method generally results in low yields. A common procedure involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. The N-nitropyridinium ion is formed, which then rearranges to 3-nitropyridine upon reaction with SO₂/HSO₃⁻ in water, with reported yields around 77%.[2] However, the high cost and hazardous nature of N₂O₅ are significant drawbacks.[3][4][5][6]
Pathway 2: Nitration of Pyridine N-Oxide
This is a widely used and more efficient method for the synthesis of 2- and 4-nitropyridines. The N-oxide group activates the pyridine ring to electrophilic attack, primarily at the 4-position.
Experimental Protocol (Synthesis of 4-Nitropyridine):
-
N-Oxidation of Pyridine: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Nitration of Pyridine N-Oxide: The pyridine N-oxide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically heated to drive the nitration.
-
Deoxygenation: The resulting 4-nitropyridine N-oxide is deoxygenated to 4-nitropyridine using a reducing agent like phosphorus trichloride (PCl₃). A continuous flow methodology has been reported to achieve an 83% overall yield for this two-step process, highlighting its potential for safe and efficient scale-up.[1]
Pathway 3: Synthesis from Aminopyridines
The amino group is a strong activating group, facilitating the nitration of the pyridine ring. The position of the nitro group is directed by the amino substituent.
Experimental Protocol (Example: Synthesis of 2-Hydroxy-5-Nitropyridine from 2-Aminopyridine): A one-pot synthesis method has been reported for 2-hydroxy-5-nitropyridine. This process involves the nitration of 2-aminopyridine with concentrated nitric acid in concentrated sulfuric acid, followed by a diazotization reaction with sodium nitrite. This method is advantageous as it avoids the isolation of intermediates and simplifies the purification process, with a reported yield of 56.7-58.1%.
Cost-Benefit Analysis
Cost of Starting Materials:
-
Pyridine: The most economical starting material, with bulk prices being relatively low.
-
Pyridine N-Oxide: More expensive than pyridine, adding to the overall cost of this pathway. Lab-scale pricing for 100g is around
108.53.[7][8]91.00− -
Aminopyridines: The cost varies depending on the isomer. For example, lab-scale pricing for 100g of 2-aminopyridine can range from $151.00 to $170.00, while 100g of 3-aminopyridine is around $157.00.[9][10]
-
Dinitrogen Pentoxide: A very expensive and hazardous reagent, limiting its large-scale industrial use.[3][4][5][6]
-
Phosphorus Trichloride: An industrial chemical with more moderate pricing.
Process and Operational Costs:
-
Direct Nitration: While the starting material is cheap, the extremely low yields make the cost per gram of product very high. The harsh reaction conditions also contribute to higher energy and equipment costs.
-
Nitration of Pyridine N-Oxide: This pathway offers a good balance of yield and manageable reaction conditions, making it a common choice for industrial production of 4-nitropyridine. The additional steps of N-oxidation and deoxygenation add to the operational costs.
-
Synthesis from Aminopyridines: The cost-effectiveness of this route is highly dependent on the specific aminopyridine and the desired final product. One-pot procedures can significantly reduce operational costs by minimizing workup and purification steps.
Safety, Health, and Environmental (SHE) Considerations:
-
All nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of hazardous byproducts.[11]
-
The use of strong acids like concentrated sulfuric and nitric acid poses significant corrosion and safety hazards.
-
Waste disposal is a major concern for all pathways, as they generate large volumes of acidic waste. The cost of neutralizing and treating this waste can be substantial.
-
The use of phosphorus trichloride in the deoxygenation step introduces an additional hazardous reagent and generates phosphorus-containing waste.
-
Continuous flow reactors are emerging as a safer and more efficient alternative to traditional batch reactors for nitration processes, offering better heat and mass transfer, which minimizes the risk of thermal runaways and can improve product quality.[12]
Conclusion
For the synthesis of 3-nitropyridine , direct nitration using specialized reagents like N₂O₅ can provide good yields but is often prohibitively expensive for large-scale production. Alternative routes are often sought for industrial applications.
The nitration of pyridine N-oxide is the most established and economically viable pathway for the industrial production of 4-nitropyridine , offering high yields and well-understood process parameters. The development of continuous flow processes further enhances the safety and efficiency of this route.
Synthesis from aminopyridines offers a versatile approach to a variety of nitropyridine isomers. The economic feasibility of this pathway is highly case-specific, depending on the cost of the starting aminopyridine and the complexity of any subsequent transformations. One-pot procedures can make this route highly attractive from a process efficiency standpoint.
Ultimately, the optimal synthetic pathway for a given nitropyridine will depend on a careful evaluation of the target isomer, the scale of production, and the specific cost, safety, and environmental constraints of the manufacturing process.
References
- 1. Pyridine-N-oxide, 95% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Pyridine = 99 110-86-1 [sigmaaldrich.com]
- 3. Dinitrogen Pentaoxide (N2O5) [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Buy Dinitrogen pentaoxide (EVT-298804) | 10102-03-1 [evitachem.com]
- 6. echemi.com [echemi.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Pyridine-N-oxide, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Aminopyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. Process Development System - Nitration Reaction [laryee.com]
Assessing the Utility of 2-Hydroxy-6-methyl-5-nitropyridine in Drug Discovery Pipelines: A Comparative Guide
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing new therapeutic agents. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, have emerged as a privileged structural motif in medicinal chemistry. This guide provides a comparative analysis of 2-Hydroxy-6-methyl-5-nitropyridine, a versatile chemical intermediate, and its derivatives, assessing their utility and performance in drug discovery pipelines against other relevant compound classes.
Introduction to this compound
This compound is a pyridine derivative characterized by the presence of hydroxyl, methyl, and nitro functional groups.[1] These groups impart specific chemical reactivity, making it a valuable building block in the synthesis of more complex, biologically active molecules.[2][3] Its utility in drug discovery primarily lies in its role as a scaffold for the generation of diverse compound libraries for screening against various biological targets. The electron-withdrawing nature of the nitro group and the presence of a hydroxyl group make the pyridine ring amenable to various chemical modifications, allowing for the exploration of a broad chemical space.
Comparative Analysis of Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This section compares the performance of these derivatives with other established classes of therapeutic agents.
Anticancer Activity
Nitropyridine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including protein kinases.[4] The pyridine core can act as a scaffold to position functional groups in a manner that allows for specific interactions with the ATP-binding site of kinases, leading to their inhibition.
Below is a table summarizing the in vitro anticancer activity of selected nitropyridine derivatives compared to a standard chemotherapy agent, Doxorubicin.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| NPD-1 | 2-methyl-5-nitro-6-phenylnicotinohydrazone | HEPG2 (Liver) | 1.46 | [5] |
| NPD-2 | 2-methyl-5-nitro-6-phenylnicotinohydrazone | HEPG2 (Liver) | 7.08 | [5] |
| Doxorubicin | Anthracycline | HEPG2 (Liver) | Not specified in the same study, but typically in the low µM range | [5] |
| Pyridine-Urea 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 | [6] |
| Pyridine-Urea 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 | [6] |
| Doxorubicin | Anthracycline | MCF-7 (Breast) | 1.93 | [6] |
NPD: Nitropyridine Derivative
The data indicates that certain nitropyridine derivatives exhibit potent anticancer activity, with some compounds showing higher potency than the standard drug Doxorubicin in specific cell lines.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The nitropyridine scaffold can be functionalized to interact with essential microbial enzymes or cellular structures.
The following table compares the minimum inhibitory concentration (MIC) of nitropyridine derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| NPD-Hydrazide 2 | 2-methyl-5-nitro-6-phenylnicotinohydrazide | Bacillus cereus | < 5000 | [7] |
| NPD-Hydrazide 2 | 2-methyl-5-nitro-6-phenylnicotinohydrazide | Pectobacterium carotovorum | < 5000 | [7] |
| NPD-Hydrazone 5 | 2-methyl-5-nitro-6-phenylnicotinohydrazone | Staphylococcus aureus 209P | < 5000 | [7] |
| 2-amino-5-substituted pyridine | Thiophenol derivative | Various phytopathogenic fungi and bacteria | Strongest activity in the series | [8] |
While the provided data for the hydrazide and hydrazone derivatives show activity at a high concentration, other pyridine derivatives have demonstrated significant antimicrobial potential.[8]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental processes involved in assessing these compounds, the following diagrams are provided.
Caption: Potential mechanism of action for nitropyridine derivatives as kinase inhibitors.
Caption: General workflow for drug discovery utilizing the this compound scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of nitropyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., nitropyridine derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase enzyme and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[9]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10][11]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound serves as a valuable and versatile scaffold in drug discovery, particularly for the development of novel anticancer and antimicrobial agents. The comparative data on its derivatives indicate that this chemical class holds significant therapeutic potential, with some compounds demonstrating superior or comparable activity to existing drugs in preclinical models. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of new compounds derived from this promising scaffold. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to guide further optimization and development.
References
- 1. This compound | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 28489-45-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Hydroxy-6-methyl-5-nitropyridine: A Guide for Laboratory Professionals
For Immediate Reference: The proper disposal of 2-Hydroxy-6-methyl-5-nitropyridine, a chemical intermediate, requires adherence to stringent safety protocols and regulatory compliance. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to manage its disposal safely and effectively.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on best practices for closely related nitropyridine derivatives and general principles of chemical waste management. It is imperative to handle this compound with care, assuming it may possess hazardous properties similar to its isomers, which include potential skin and eye irritation, and harm if swallowed or inhaled.
I. Pre-Disposal and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate any potential exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator for dusts and organic vapors. | To prevent inhalation of dust or fumes. |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
II. Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for the proper disposal of this compound waste.
Step 1: Waste Collection and Storage
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Use Designated Containers: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste" and specify the contents.
-
Store Safely: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Ensure the container is stored in a designated and locked-up area.[2]
Step 2: Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[3] Do not use compressed air for cleaning.[2]
-
Collect Residue: Place all spilled material and contaminated cleaning supplies into a labeled hazardous waste container for disposal.[3][4]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[3]
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][2]
-
Follow All Regulations: Ensure that the disposal method complies with all local, state, and federal environmental regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.[1]
-
Consider Professional Treatment Options: Viable disposal methods, to be determined by the waste management provider, may include incineration in a licensed facility, potentially mixed with a combustible solvent, or secure burial in an authorized landfill.[3][4]
III. Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 2-Hydroxy-6-methyl-5-nitropyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-6-methyl-5-nitropyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves provide good short-term protection.[1] Always consult the glove manufacturer's resistance guide for specific breakthrough times. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1] |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if dust generation is likely.[1][4] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet.[1] |
Hazard Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6][7] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound from preparation to cleanup.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that the work area is in a well-ventilated space, preferably within a chemical fume hood.[7][8]
-
Confirm that an eyewash station and safety shower are readily accessible.[9]
-
Don all required Personal Protective Equipment as specified in the table above.
-
-
Handling :
-
Cleanup :
Emergency and Disposal Plans
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[12][13] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[11] If skin irritation occurs, get medical advice.[11] |
| Inhalation | Move the person to fresh air.[7][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.[7] |
| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[11] |
| Spill | For minor spills, carefully sweep up the solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8][10] For major spills, evacuate the area and contact emergency services.[10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste : Collect any solutions containing the compound in a labeled, sealed waste container.
-
Disposal : Dispose of all waste through an authorized hazardous waste disposal facility, following all local, regional, and national regulations.[7][8][14] Do not empty into drains.[7]
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
